4-Methoxypyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPUGGPMHMCQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133731-61-0 | |
| Record name | 4-methoxypyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxypyrimidine-5-carbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methoxypyrimidine-5-carbaldehyde
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural architecture, featuring a methoxy group as a hydrogen bond acceptor and a reactive aldehyde for diverse chemical transformations, makes it a valuable intermediate for synthesizing complex, biologically active molecules. Pyrimidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of activities including antiviral, antibacterial, and anticancer properties.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols for researchers and scientists.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The analysis highlights three primary strategic disconnections, each forming the basis of a distinct synthetic pathway.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Pathways
This section details the most prominent and validated methodologies for the synthesis of the title compound. Each pathway is presented with a mechanistic overview, discussion of critical parameters, and a visual workflow.
Pathway 1: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The pyrimidine ring, when activated by an electron-donating group such as a methoxy substituent at the 4-position, becomes sufficiently nucleophilic to undergo electrophilic substitution by the Vilsmeier reagent.
Mechanism Insight: The reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The electron-rich 4-methoxypyrimidine then attacks this electrophile, preferentially at the electron-dense C5 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Workflow for the O-Methylation pathway.
Causality Behind Experimental Choices:
-
Choice of Base: For the methylation step, a non-nucleophilic base like K₂CO₃ is often preferred as it is inexpensive, easy to handle, and effectively deprotonates the hydroxyl group without competing in side reactions.
-
Solvent: Polar aprotic solvents like acetone or DMF are ideal for this S_N2 reaction, as they solvate the cation of the base while leaving the pyrimidinate anion highly reactive.
Pathway 3: Nucleophilic Aromatic Substitution (S_NAr)
This strategy hinges on the synthesis of a pyrimidine ring bearing a suitable leaving group, such as chlorine, at the 4-position. This halo-pyrimidine can then undergo a nucleophilic aromatic substitution (S_NAr) reaction with sodium methoxide.
Step A: Synthesis of 4-Chloropyrimidine-5-carbaldehyde A common precursor for this pathway is 4,6-dihydroxypyrimidine. Treatment of this diol with a Vilsmeier-Haack reagent (POCl₃/DMF) under forcing conditions (reflux) results in both chlorination of the hydroxyl groups and formylation at the C5 position, yielding 4,6-dichloropyrimidine-5-carbaldehyde. [5]Subsequent selective reduction or de-chlorination at the 6-position would be required to furnish the desired 4-chloro intermediate.
Step B: Reaction with Sodium Methoxide The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-aldehyde group activates the C4-position towards nucleophilic attack. Therefore, 4-chloropyrimidine-5-carbaldehyde reacts readily with sodium methoxide (NaOMe) to displace the chloride ion and form the target product. The reaction proceeds via a Meisenheimer complex intermediate. [6][7]
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Vilsmeier-Haack | Pathway 2: O-Methylation | Pathway 3: S_NAr |
| Starting Material | 4-Methoxypyrimidine | 4-Hydroxypyrimidine | 4,6-Dihydroxypyrimidine |
| Key Reagents | POCl₃, DMF | CHCl₃, NaOH; MeI, K₂CO₃ | POCl₃, DMF; NaOMe |
| Number of Steps | 1 (from precursor) | 2 | 2-3 (potential selectivity issues) |
| Pros | Direct, often high-yielding. | Utilizes potentially cheaper starting materials. | Robust and well-established S_NAr chemistry. |
| Cons | Precursor may not be readily available. | Reimer-Tiemann can have yield/regioselectivity issues. | Multi-step, potential for side products. |
Detailed Experimental Protocols
The following protocol is a representative example based on the Vilsmeier-Haack reaction, adapted from established procedures for similar heterocyclic systems. [5] Protocol: Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (Intermediate for Pathway 3)
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0 °C with an ice bath. Stir the mixture for 1 hour at this temperature to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: To the cold Vilsmeier reagent, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 30 minutes. The heterogeneous mixture is then heated to reflux and maintained for 3-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the volatile components (excess POCl₃) by distillation under reduced pressure.
-
Quenching: Slowly and carefully pour the viscous residue into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Extract the resulting aqueous solution with diethyl ether or ethyl acetate (6 x 50 mL).
-
Washing and Drying: Combine the organic phases and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., ethyl acetate-petroleum ether) to afford 4,6-dichloropyrimidine-5-carbaldehyde. [5] Protocol: Nucleophilic Substitution with Sodium Methoxide (Pathway 3, Step B)
-
Reaction Setup: Dissolve the 4-chloropyrimidine-5-carbaldehyde intermediate in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: To this solution, add a freshly prepared solution of sodium methoxide in methanol (1.1 to 1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The most direct route is the Vilsmeier-Haack formylation of 4-methoxypyrimidine, provided the starting material is accessible. Alternatively, multi-step sequences involving the O-methylation of a hydroxy precursor or the nucleophilic substitution of a chloro intermediate offer robust and flexible approaches. The choice of pathway will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific capabilities of the research laboratory. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to synthesize this important molecular scaffold.
References
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
- Chem-Impex. Pyrimidine-5-carboxaldehyde.
- Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. .
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). BenchChem.
- Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. Filo.co.
- Molecules. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
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An In-depth Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential
This technical guide offers a comprehensive exploration of 4-Methoxypyrimidine-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. While experimental data for this specific molecule is limited, this document provides a detailed overview of its predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications, grounded in the established chemistry of related pyrimidine derivatives.
Structural Framework and Inherent Properties
This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic compounds that are fundamental components of nucleic acids and numerous pharmacologically active agents.[1] The presence of a methoxy group and a reactive carbaldehyde (aldehyde) function on the pyrimidine ring imparts a unique electronic and steric profile, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.
Physicochemical Data Summary
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| CAS Number | 133731-61-0 | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available; predicted to be soluble in polar organic solvents. | [2] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Predicted XLogP3 | ~1.0-2.0 | Computational prediction based on similar structures. |
Spectral Characteristics (Predicted)
Based on the analysis of structurally related compounds, the following spectral characteristics are anticipated for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), the pyrimidine ring protons, and a singlet for the methoxy group protons (δ 3.8-4.2 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (δ 185-200 ppm), in addition to signals for the carbons of the pyrimidine ring and the methoxy group.[4]
-
IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹), as well as C-O stretching for the methoxy group and characteristic absorptions for the pyrimidine ring.[5]
Synthesis and Reactivity
While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrimidines.[6][7]
Proposed Synthetic Pathway
A likely approach involves the construction of the pyrimidine ring followed by the introduction or modification of the functional groups. One possible route could start from a suitable β-dicarbonyl compound or its equivalent, which can undergo condensation with an amidine to form the pyrimidine core. Subsequent functional group interconversions, such as the formylation of a pre-existing methoxypyrimidine, would lead to the target molecule.
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its key functional groups: the pyrimidine ring, the methoxy group, and the aldehyde.
-
Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction). This makes it a valuable handle for further molecular elaboration.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of its substituents. It can also undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions.
-
Methoxy Group: The methoxy group is a strong electron-donating group, which can influence the regioselectivity of reactions on the pyrimidine ring.
Experimental Protocols for Physicochemical Characterization
To address the current data gap, the following standard experimental protocols are recommended for the determination of key physicochemical properties.
Determination of Aqueous Solubility
This protocol provides a stepwise method for assessing the solubility of this compound in an aqueous medium.
Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean, dry vial.
-
Solvent Addition: Add a measured volume of purified water (e.g., 1 mL) to the vial.
-
Equilibration: Vigorously stir or shake the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug discovery, providing an indication of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and water, ensuring mutual saturation of the two phases by vigorous mixing followed by separation.
-
Compound Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the n-octanol and water phases containing the dissolved compound in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.
Caption: Workflow for LogP determination via the shake-flask method.
Relevance in Drug Discovery and Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications.[1] The incorporation of a methoxy and an aldehyde group in this compound presents several opportunities for drug design and development.
-
Scaffold for Library Synthesis: The reactive aldehyde group serves as an excellent starting point for the synthesis of a library of derivatives through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR).
-
Potential for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules, potentially leading to improved pharmacological profiles.
-
Interaction with Biological Targets: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy and aldehyde groups can also participate in interactions with biological targets such as enzymes and receptors.
The development of novel synthetic routes to functionalized pyrimidines like this compound is crucial for expanding the chemical space available to medicinal chemists.[8][9]
Conclusion
This compound is a promising, yet underexplored, chemical entity. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its predicted properties, a viable synthetic strategy, and its potential utility in the synthesis of novel compounds with therapeutic potential. The protocols detailed herein offer a clear path for the experimental determination of its key physicochemical parameters, which will be invaluable for its future applications in drug discovery and materials science.
References
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]
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Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem. [Link]
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The application of multi-component reactions in drug discovery - PubMed. [Link]
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Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC - NIH. [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed. [Link]
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Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine - ResearchGate. [Link]
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Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC - NIH. [Link]
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A Comprehensive Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyrimidine-5-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a ubiquitous scaffold in a myriad of biologically active compounds, including several approved drugs. The strategic placement of a methoxy group at the 4-position and a reactive carbaldehyde (formyl) group at the 5-position makes this molecule a versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides an in-depth overview of its chemical properties, a robust synthesis protocol, spectroscopic characterization, and its applications as a strategic intermediate in the development of novel therapeutics.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 133731-61-0 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | [2] |
| Canonical SMILES | COC1=NC=NC=C1C=O | [2] |
| InChIKey | QFPUGGPMHMCQCR-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a formyl group at the 5-position.
Caption: Chemical structure of this compound.
Synthesis of this compound
A robust and widely applicable method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The following protocol is adapted from established procedures for the formylation of similar pyrimidine derivatives.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis of this compound can be efficiently achieved via the Vilsmeier-Haack formylation of 4-methoxypyrimidine. The electron-donating nature of the methoxy group at the 4-position activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the adjacent 5-position.
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
4-Methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely available in peer-reviewed literature, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as 4-methoxybenzaldehyde and other substituted pyrimidines.[3][4]
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Pyrimidine Ring Protons: Two singlets or doublets are anticipated for the protons at the C2 and C6 positions of the pyrimidine ring, likely in the range of δ 8.5-9.0 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aldehydic Carbonyl (CHO): The carbonyl carbon should appear as a singlet in the highly deshielded region of the spectrum, around δ 185-195 ppm.
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 110-170 ppm). The carbon bearing the methoxy group (C4) and the formyl group (C5) will have distinct chemical shifts influenced by these substituents.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to be observed in the upfield region, typically around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic medium-intensity band may be observed around 2720-2820 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong absorption band is anticipated around 1250 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 138.04, corresponding to the molecular weight of the compound.[2]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the formyl group (-CHO), the methoxy group (-OCH₃), or cleavage of the pyrimidine ring.
Applications in Drug Development
The unique structural features of this compound make it a highly valuable and versatile building block in the synthesis of complex drug candidates. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The aldehyde functionality at the 5-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.
Role as a Precursor for Kinase Inhibitors
A significant application of pyrimidine-5-carbaldehydes is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The pyrimidine ring of this compound can serve as this core, while the aldehyde group allows for the elaboration of side chains that can interact with other regions of the kinase, leading to enhanced potency and selectivity.
For instance, the synthesis of analogues of Dasatinib, a potent tyrosine kinase inhibitor, often involves the use of substituted pyrimidine intermediates. The aldehyde group can be converted to other functionalities, such as amines or amides, which are crucial for binding to the target kinase.
Caption: General workflow for the elaboration of this compound into kinase inhibitor analogs.
The aldehyde can undergo a variety of transformations, including:
-
Reductive amination: To introduce substituted amino groups.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.
These transformations enable the systematic exploration of the chemical space around the pyrimidine core, a key strategy in modern drug discovery for optimizing the pharmacological profile of lead compounds.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with a reliable synthetic route via the Vilsmeier-Haack reaction, makes it an accessible building block for medicinal chemists. The presence of a reactive aldehyde group on the privileged pyrimidine scaffold provides a versatile platform for the synthesis of diverse and complex molecules, particularly in the development of novel kinase inhibitors. Further exploration of the reactivity and applications of this compound is likely to yield new and potent therapeutic agents.
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 4-Methoxypyrimidine-5-carbaldehyde Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3][4][5] This technical guide delves into the prospective biological activities of a nuanced subclass: 4-methoxypyrimidine-5-carbaldehyde and its derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes the vast body of research on analogous pyrimidine structures to forecast its therapeutic potential and provide robust, field-proven methodologies for its investigation. We will explore the synthetic rationale, plausible mechanisms of action, and key structure-activity relationships that empower researchers and drug development professionals to unlock the latent capabilities of these promising compounds.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif, fundamental to life as a component of DNA and RNA.[1][4][5] This inherent biological relevance has propelled the development of a multitude of pyrimidine-based drugs with a wide spectrum of pharmacological activities.[3] These include anticancer[1][2][6][7], antimicrobial, anti-inflammatory, and antiviral agents. The versatility of the pyrimidine scaffold allows for fine-tuning of its biological effects through strategic substitution, making it a focal point of contemporary drug discovery efforts.[3]
The subject of this guide, the this compound core, presents a unique combination of functional groups. The methoxy group at the 4-position and the carbaldehyde at the 5-position are expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions with biological targets.
Synthetic Strategies and Rationale
The synthesis of functionalized pyrimidines is a well-established field, offering multiple routes to access the this compound scaffold. While a specific, optimized protocol for this exact molecule is not extensively documented, established methods for analogous pyrimidine aldehydes provide a strong foundation.
A plausible synthetic approach would involve the construction of the pyrimidine ring followed by the introduction or modification of the substituents at the 4 and 5 positions. For instance, a common strategy for synthesizing pyrimidine-4-carbaldehydes involves the chemoselective oxidation of a 4-hydroxymethylpyrimidine precursor.[8] Alternatively, Riley oxidation of a 4-methylpyrimidine using selenium dioxide can yield the desired aldehyde.[8]
Caption: A generalized workflow for the synthesis of this compound and its derivatives.
Predicted Biological Activities and Mechanistic Insights
Based on extensive data from structurally related pyrimidine derivatives, the this compound scaffold is predicted to exhibit a range of significant biological activities.
Anticancer Potential
The anticancer activity of pyrimidine derivatives is widely documented.[1][2][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[9][10] For example, derivatives of pyrimidine-5-carbonitrile have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12] The electronic nature of the 4-methoxy and 5-formyl groups could facilitate binding to the ATP-binding pocket of various kinases.
-
Topoisomerase II Inhibition: Some pyrimidine derivatives act as topoisomerase II inhibitors, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.[6] The planar structure of the pyrimidine ring can intercalate with DNA, a common feature of this class of inhibitors.
-
Induction of Apoptosis: Numerous pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[7] For instance, some derivatives can arrest the cell cycle at different phases and trigger programmed cell death.[12]
Caption: Plausible anticancer mechanisms of action for this compound derivatives.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[13] The structural resemblance to nucleobases allows them to interfere with microbial DNA and RNA synthesis. The this compound scaffold could be a valuable starting point for the development of novel antibacterial and antifungal compounds.
Anti-inflammatory Effects
Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[13] For example, some have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[14] The aldehyde functional group in the target scaffold provides a handle for derivatization to explore this potential activity further.
Experimental Protocols for Biological Evaluation
The following are generalized, yet robust, protocols for assessing the biological activities of novel this compound derivatives, based on established methodologies for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: A variety of assay formats are available, including fluorescence-based, luminescence-based, and radioactivity-based assays. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Generalized Protocol (Example: VEGFR-2 Kinase Assay):
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a fluorescently labeled secondary antibody).
-
Data Analysis: Measure the signal (e.g., fluorescence intensity) and calculate the percentage of kinase inhibition. Determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are not available, we can extrapolate from the broader pyrimidine literature.[3]
-
The 4-Methoxy Group: The electron-donating methoxy group at the 4-position can influence the electron density of the pyrimidine ring, potentially enhancing interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
-
The 5-Carbaldehyde Group: The aldehyde at the 5-position is a key functional group. It can act as a hydrogen bond acceptor and is also a reactive handle for further chemical modifications to create a library of derivatives. For instance, conversion of the aldehyde to a Schiff base or an amine through reductive amination can introduce diverse substituents to probe the binding pocket of a target enzyme. The electronic and steric properties of the substituent at the 5-position have been shown to significantly affect the biological activity of pyrimidine derivatives.[15]
Data Summary
The following table summarizes the cytotoxic activities of some representative pyrimidine derivatives from the literature, highlighting the potential potency that could be achieved with the this compound scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile Derivative | HCT-116 | 1.14 | [11] |
| Pyrimidine-5-carbonitrile Derivative | MCF-7 | 1.54 | [11] |
| Pyrido[2,3-d]pyrimidin-7-one Derivative | 4T1 (in vivo model) | - | [7] |
| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one Derivative | Lck (enzyme) | 0.0106 | [7] |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive body of evidence for structurally related pyrimidine derivatives, it is highly probable that this class of compounds will exhibit significant biological activities, particularly in the realm of anticancer therapy. The presence of the reactive aldehyde group provides a versatile platform for the generation of diverse chemical libraries for screening against a wide range of biological targets.
Future research should focus on the efficient synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of biological assays. In-depth mechanistic studies, including target identification and validation, will be crucial to fully elucidate their therapeutic potential. This technical guide provides a foundational framework and robust methodologies to empower researchers in this exciting endeavor.
References
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC. Retrieved from [Link]
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Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). PubMed. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH. Retrieved from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Publishing. Retrieved from [Link]
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Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). PubMed. Retrieved from [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC. Retrieved from [Link]
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The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. (n.d.). PMC. Retrieved from [Link]
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Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). PubMed. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Biological and medicinal significance of pyrimidines. (2014). ResearchGate. Retrieved from [Link]
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Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Retrieved from [Link]
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Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023). ACS Publications. Retrieved from [Link]
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Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC. Retrieved from [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (2025). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Characterization of 4-Methoxypyrimidine-5-carbaldehyde
Introduction
4-Methoxypyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The strategic placement of a methoxy group and a reactive carbaldehyde moiety at the 4- and 5-positions, respectively, offers versatile handles for further synthetic elaboration, making this compound a valuable building block for the synthesis of novel drug candidates. An unambiguous structural elucidation is paramount for any further studies, and a comprehensive analysis of its spectral data is the cornerstone of this characterization.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key features of this compound that will influence its spectral signature are:
-
Aromatic Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring will significantly impact the chemical shifts of its constituent protons and carbons.
-
Methoxy Group (-OCH₃): This electron-donating group at the 4-position will influence the electron density of the pyrimidine ring and will have a characteristic singlet signal in the ¹H NMR and a distinct signal in the ¹³C NMR spectrum.
-
Carbaldehyde Group (-CHO): The aldehyde proton is highly deshielded and will appear at a characteristic downfield region in the ¹H NMR spectrum. The carbonyl group will exhibit a strong absorption in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR data for a novel compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required.
-
A standard pulse program with proton decoupling (e.g., zgpg30) is typically used.
-
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on data from analogous compounds such as 4-methoxypyrimidine and various pyrimidine-5-carbaldehydes.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.9 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is flanked by two nitrogen atoms, leading to significant deshielding. |
| ~8.6 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to a nitrogen atom and the electron-withdrawing aldehyde group, resulting in a downfield chemical shift. |
| ~4.1 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to the aromatic protons and typically appear as a sharp singlet. |
¹³C NMR Spectral Data (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. The assignments are based on the known effects of substituents on the chemical shifts of pyrimidine carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and appears in the characteristic downfield region for aldehydes. |
| ~165 | C-4 | The carbon bearing the electron-donating methoxy group is expected to be significantly deshielded. |
| ~160 | C-2 | The carbon atom situated between two nitrogen atoms will be deshielded. |
| ~158 | C-6 | The carbon adjacent to a nitrogen atom and the aldehyde group will also be deshielded. |
| ~115 | C-5 | The carbon bearing the aldehyde group will have its chemical shift influenced by both the ring nitrogens and the carbonyl group. |
| ~55 | -OCH₃ | The carbon of the methoxy group is shielded and appears in the typical range for methoxy carbons attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
IR Spectral Data (Predicted)
The key diagnostic absorption bands expected in the IR spectrum of this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3000 | Medium-Weak | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyrimidine ring. |
| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds of the methoxy group. |
| ~2820 and ~2720 | Weak | C-H stretch (aldehyde) | The characteristic Fermi resonance doublet for the aldehyde C-H stretch. |
| ~1700-1680 | Strong | C=O stretch (carbonyl) | The strong absorption due to the stretching vibration of the aldehyde carbonyl group. Conjugation with the pyrimidine ring will lower the frequency compared to a simple aliphatic aldehyde. |
| ~1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic ring stretching vibrations of the pyrimidine core. |
| ~1250-1000 | Strong | C-O stretch | The stretching vibration of the C-O bond of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Mass Spectral Data (Predicted)
The predicted key ions in the EI mass spectrum of this compound are presented below. The molecular formula is C₆H₆N₂O₂, with a monoisotopic mass of 138.04 Da.
| m/z | Ion | Rationale for Formation |
| 138 | [M]⁺˙ | The molecular ion, representing the intact molecule with one electron removed. |
| 137 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehyde group. |
| 110 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the molecular ion, a common fragmentation pathway for aromatic aldehydes. |
| 109 | [M-CHO]⁺ | Loss of the entire formyl radical. |
| 95 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene radical from the methoxy group. |
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel pyrimidine-based compounds, enabling them to confidently identify and structurally elucidate this important synthetic intermediate. The provided experimental protocols also offer a practical framework for the acquisition of high-quality spectral data in a laboratory setting.
References
-
At the time of this writing, a comprehensive, publicly available experimental dataset for this compound was not found. The predictions and interpretations herein are based on foundational principles of organic spectroscopy and data from analogous compounds available in chemical databases and the scientific literature. For experimental data on related compounds, please refer to resources such as the PubChem database ([Link]) and the NIST Chemistry WebBook ([Link]).
The Enigmatic Potential of 4-Methoxypyrimidine-5-carbaldehyde: A Technical Guide to Unraveling Its Therapeutic Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide to the potential therapeutic targets of 4-Methoxypyrimidine-5-carbaldehyde. As a Senior Application Scientist, my objective is to provide a scientifically rigorous and logically structured exploration of this compound's promise. We will move beyond a simple recitation of facts to a causal analysis of why certain therapeutic avenues are more promising than others, grounded in the established bioactivity of the pyrimidine scaffold and the specific functionalities of the methoxy and carbaldehyde groups.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a multitude of approved therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6] Their remarkable versatility stems from the ability to modify the pyrimidine core at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.
This compound is a relatively under-explored derivative within this vast chemical space. Its therapeutic potential remains largely untapped, presenting a compelling opportunity for novel drug discovery. The presence of a methoxy group at the 4-position and a reactive carbaldehyde at the 5-position suggests a unique potential for interaction with biological targets. This guide will dissect this potential, proposing high-probability therapeutic targets and outlining robust experimental workflows for their validation.
Hypothesized Therapeutic Target Classes
Based on the extensive literature on pyrimidine derivatives and the specific structural features of this compound, we can hypothesize several key classes of therapeutic targets.
Protein Kinases: The Dominant Paradigm for Pyrimidine-Based Cancer Therapy
The pyrimidine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[2][3] Many pyrimidine-based drugs function as ATP-competitive inhibitors, leveraging the structural similarity of the pyrimidine ring to the adenine base of ATP to bind to the kinase active site.[7] The dysregulation of protein kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.
Scientific Rationale:
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in the development of potent kinase inhibitors.[7][8] While this compound is a single-ring pyrimidine, the core structure still presents a valid starting point for kinase-directed drug design. The methoxy group can influence solubility and interactions with the ribose-binding pocket, while the carbaldehyde group, though potentially reactive, can be a key anchoring point or a precursor for further derivatization to enhance binding affinity and selectivity.
Potential Kinase Targets:
Given the precedent set by structurally related compounds, the following kinase families represent high-priority targets for investigation:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells.[10]
-
c-Met: Another receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis. Dual inhibitors of c-Met and VEGFR-2 have shown significant promise.[9]
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in allergic and inflammatory responses, as well as in the signaling of some B-cell malignancies.[11]
Experimental Workflow for Kinase Target Validation:
The following diagram outlines a logical workflow for assessing the kinase inhibitory potential of this compound.
Caption: A streamlined workflow for the identification and validation of kinase targets.
Detailed Protocols:
A comprehensive set of protocols for the above workflow can be found in the appendix of this document. These include detailed, step-by-step instructions for performing kinase activity assays, cell viability assays, western blotting, and CETSA.
Enzymes in Metabolic Pathways: A Divergent Therapeutic Avenue
While kinase inhibition is a dominant theme, the pyrimidine scaffold is also found in inhibitors of enzymes involved in metabolic pathways. This presents an alternative and potentially less-explored therapeutic avenue for this compound.
Scientific Rationale:
Recent research has identified pyrimidine-5-carboxamide derivatives as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as type 2 diabetes.[12] The carbaldehyde group at the 5-position of our compound of interest could potentially interact with the active site of metabolic enzymes or serve as a synthetic handle to generate derivatives with improved inhibitory activity.
Potential Metabolic Target:
-
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and other pyridines. Its overexpression has been linked to obesity, diabetes, and some cancers.
Experimental Workflow for Metabolic Target Validation:
Caption: A workflow for validating metabolic enzyme targets.
Other Potential Targets: Expanding the Horizon
The versatility of the pyrimidine scaffold suggests that other, less obvious targets may also be relevant. These include:
-
Microtubule Targeting Agents: Some pyrimidine derivatives have been shown to interfere with microtubule polymerization, a validated anticancer strategy.[13]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Certain 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors with anti-inflammatory properties.[14]
-
Agents Promoting Osteogenesis: Novel pyrimidine derivatives have been shown to promote bone formation via the BMP2/SMAD1 signaling pathway.[15]
The exploration of these targets would follow similar principles of in vitro screening followed by cell-based and in vivo validation.
Data Summary and Comparative Analysis
To provide a clearer perspective on the potential of this compound, the following table summarizes the reported activities of structurally related pyrimidine derivatives.
| Compound Class | Specific Derivative Example | Target(s) | Reported Activity (IC50) | Reference |
| 4-Aminopyrimidine-5-carbaldehyde Oximes | Compound 18a | c-Met, VEGFR-2 | 210 nM, 170 nM | [9] |
| Pyrimidine-5-carboxamides | Not specified | NNMT | Potent inhibition | [12] |
| 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines | Compound 4 | Microtubules | GI50 ~10 nM in 40 cancer cell lines | [13] |
| 5-Carbamoyl-2-phenylpyrimidines | Compound 10f | PDE4B | 8.3 nM | [14] |
| 2,4,6-Trisubstituted Pyrimidines | Compound 18a | BMP2/SMAD1 Pathway | 1 pM (in vitro) | [15] |
Note: This table is for comparative purposes and the activities of these compounds are not directly transferable to this compound. However, it provides a strong rationale for investigating these target classes.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential to yield novel therapeutic agents. The pyrimidine core, a privileged scaffold in medicinal chemistry, provides a strong foundation for biological activity. Based on a thorough analysis of the literature, protein kinases involved in cancer progression, particularly VEGFR-2 and c-Met, stand out as primary, high-probability therapeutic targets. Concurrently, the potential for this compound or its derivatives to inhibit metabolic enzymes such as NNMT presents an exciting and less-saturated area for investigation.
The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward for any research team seeking to unlock the therapeutic potential of this compound. A systematic approach, beginning with broad in vitro screening and progressing through detailed mechanistic studies and in vivo validation, will be crucial in defining the clinical promise of this enigmatic molecule. The reactive aldehyde group should be viewed not as a liability but as a versatile synthetic handle for the creation of focused libraries of derivatives with enhanced potency and selectivity for the identified targets. The journey to translate the potential of this compound into a tangible therapeutic benefit begins with the disciplined and strategic application of the principles and protocols outlined herein.
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- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv
- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre
- Synthesis and Biological Activities of Some Pyrimidine Deriv
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4-Methoxypyrimidine-5-carbaldehyde and its analogs
**A
Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde and its Analogs: Synthesis, Properties, and Applications in Drug Discovery**
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleic acids cytosine, uracil, and thymine.[1][2][3] Among the vast landscape of pyrimidine derivatives, this compound stands out as a versatile and highly valuable building block. Its strategic placement of a reactive aldehyde group and a methoxy substituent on the pyrimidine ring allows for extensive functionalization, providing a gateway to a diverse library of analogs with significant potential in drug discovery. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, synthetic utility, and the biological activities of its derivatives. Detailed experimental protocols and data summaries are included to empower researchers in their quest for novel therapeutics.
Introduction: The Significance of the Pyrimidine Core
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the pyrimidine ring being one of the most prominent.[3] Its presence in the fundamental building blocks of DNA and RNA underscores its biological relevance.[2] Over the decades, chemists have successfully modified the pyrimidine nucleus to develop a wide array of drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4][5]
The power of the pyrimidine scaffold lies in its susceptibility to substitution at various positions, which profoundly influences its pharmacological properties.[3][6] this compound (Figure 1) is a prime example of a strategically substituted pyrimidine. The aldehyde group at the 5-position serves as a reactive "handle" for a multitude of chemical transformations, while the methoxy group at the 4-position influences the electronic properties of the ring. [7] This guide will delve into the chemistry and potential of this key intermediate.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H6N2O2 | [8] |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid | |
| Monoisotopic Mass | 138.04292 Da | [8] |
| InChI Key | QFPUGGPMHMCQCR-UHFFFAOYSA-N | [8] |
| Canonical SMILES | COC1=NC=NC=C1C=O | [8] |
Characterization of this compound and its analogs is typically achieved through standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, with characteristic shifts for the aldehyde proton (around 9-10 ppm) and the methoxy protons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O stretch of the aldehyde and C-O stretches of the methoxy group.
Synthesis of this compound
The most common and efficient method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[9][10] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[10][11]
The synthesis of this compound generally starts from a more readily available precursor like 4-hydroxypyrimidine or 4-methoxypyrimidine.[12] The hydroxyl group in 4-hydroxypyrimidine can be methylated prior to formylation. The electron-donating nature of the methoxy group activates the pyrimidine ring, directing the electrophilic Vilsmeier reagent to the C5 position.
Mechanism of the Vilsmeier-Haack Reaction
The causality behind this powerful formylation reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form an electrophilic chloroiminium ion, [(CH3)2N=CHCl]+, which is the active formylating agent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[9][10]
Caption: Key stages of the Vilsmeier-Haack reaction.
Synthetic Utility and Key Reactions of Analogs
The true value of this compound lies in its capacity as a versatile intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, enabling the synthesis of a diverse library of analogs.
Caption: Synthetic pathways from the core aldehyde.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields various aminomethyl-pyrimidine derivatives. This is a cornerstone reaction for introducing diverse side chains to modulate solubility, basicity, and target interactions.
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or guanidine can lead to the formation of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, which are of significant interest for their potential antitumor activities.[13][14]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, providing a scaffold for further functionalization.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing additional points for diversification.
Medicinal Chemistry Applications and Biological Activity
While direct biological activity data for this compound itself is limited, the broader class of pyrimidine derivatives exhibits a vast range of pharmacological effects.[1][2] The true potential of the core compound is realized through the synthesis of its analogs.
The pyrimidine nucleus is a well-established pharmacophore in:
-
Anticancer Therapy: Many pyrimidine derivatives act as kinase inhibitors or antimetabolites that interfere with DNA/RNA synthesis.[4][6] For instance, 4-aminopyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 and EGFR, key targets in cancer angiogenesis and proliferation.[15]
-
Antimicrobial Agents: The pyrimidine ring is a common feature in many antibacterial and antifungal drugs.[4]
-
Anti-inflammatory and Immunomodulatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory properties and the ability to modulate immune responses.[1]
The table below summarizes the reported biological activities of some pyrimidine analogs, illustrating the therapeutic potential that can be unlocked from the core aldehyde scaffold.
| Analog Class | Specific Target/Activity | Therapeutic Area |
| 4-Aminopyrimidine-5-carbaldehyde Oximes | Potent inhibitors of VEGFR-2 | Anticancer |
| 4-Anilinopyrazolo[3,4-d]pyrimidines | Src/MAPK inhibition | Anticancer |
| Fused Pyrimido[4,5-d]pyrimidines | Potential antitumor activity, MCT1 inhibitors | Anticancer |
| General Pyrimidine Derivatives | Anticonvulsant, Antihistaminic, Antihypertensive | Various |
Experimental Protocols
The following protocols are provided as a representative guide. Researchers should always adhere to standard laboratory safety procedures and may need to optimize conditions for their specific substrates and scale.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[16]
Rationale: This procedure uses DMF as both a reagent and a solvent, which can lead to higher yields and shorter reaction times compared to using other solvents like benzene or dichloroethane.[16] Cooling during the addition of POCl3 is critical to control the exothermic reaction of Vilsmeier reagent formation. The final hydrolysis on ice quenches the reaction and facilitates the conversion of the iminium intermediate to the aldehyde.
Materials:
-
4-Methoxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 4-methoxypyrimidine (1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.
Protocol 2: Synthesis of a Schiff Base Analog via Condensation
Rationale: This is a straightforward and high-yielding reaction to create an imine (Schiff base) derivative. The imine C=N bond is a valuable pharmacophore and can be further reduced to a secondary amine if desired. Ethanol is a common solvent as it readily dissolves both reactants.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (e.g., aniline, 1.05 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or gently reflux for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a powerful platform for innovation in medicinal chemistry. Its straightforward synthesis and the high reactivity of its aldehyde group provide an accessible entry point to a vast chemical space of pyrimidine analogs. The established biological importance of the pyrimidine scaffold provides a strong rationale for the continued investigation of derivatives synthesized from this core.[1]
Future research will likely focus on using this building block in combinatorial chemistry and high-throughput screening to identify novel hits against a wider range of biological targets. The development of more efficient and greener synthetic methodologies will further enhance its utility. As our understanding of disease pathways grows, the strategic derivatization of scaffolds like this compound will remain a critical tool in the development of the next generation of targeted therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303830, 4-Methoxypyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91618563, 4-Amino-2-(methoxymethyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H6N2O2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
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Rai, U. S., et al. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Center for Biotechnology Information. Retrieved from [Link]
-
SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.).
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its pivotal role in medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1] This inherent bio-relevance has inspired chemists to explore substituted pyrimidines, leading to the discovery of numerous synthetic compounds with a wide array of therapeutic applications, including antiviral agents like zidovudine and various anticancer drugs.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged scaffold in drug design.
This guide delves into the discovery and history of a particularly valuable, yet specific, pyrimidine derivative: 4-Methoxypyrimidine-5-carbaldehyde . While a singular, seminal paper detailing its initial synthesis remains elusive in historical archives, its emergence can be logically traced through the development of fundamental reactions in heterocyclic chemistry. This document will, therefore, present a logical and experimentally supported narrative of its synthesis, drawing from established methodologies for pyrimidine functionalization. We will explore the key chemical principles that underpin its creation and discuss its significance as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
The Logical Pathway to Synthesis: A Retrosynthetic Approach
The synthesis of this compound can be logically approached by considering the introduction of its two key functional groups: the methoxy group at the 4-position and the carbaldehyde (formyl) group at the 5-position. A plausible retrosynthetic analysis suggests a pathway involving the formylation of a 4-substituted pyrimidine precursor.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary routes, both relying on the crucial step of formylation at the 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction stands out as the most probable and efficient method for this transformation.
Key Synthetic Methodologies
The synthesis of this compound is not documented as a singular, named reaction but rather as a culmination of well-established transformations in heterocyclic chemistry. The following sections detail the probable key steps involved in its preparation.
Part 1: Formylation of the Pyrimidine Ring - The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose, particularly for electron-rich systems.[2][3][4][5] The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[2][3]
The pyrimidine ring, while containing two electron-withdrawing nitrogen atoms, is sufficiently activated for electrophilic substitution at the 5-position, which is less electron-deficient compared to the 2, 4, and 6 positions.[1]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Generalized mechanism of the Vilsmeier-Haack reaction on a pyrimidine ring.
A likely starting material for this formylation would be a 4-hydroxypyrimidine or a 4-chloropyrimidine. The choice of substrate influences the subsequent steps.
Part 2: From 4-Hydroxypyrimidine to the Target Molecule
A common and readily available precursor for pyrimidine synthesis is a 4-hydroxypyrimidine derivative, which exists in tautomeric equilibrium with its pyrimidone form.
Step A: Vilsmeier-Haack Formylation of 4-Hydroxypyrimidine
The formylation of a 4-hydroxypyrimidine derivative at the 5-position using the Vilsmeier-Haack reagent would yield 4-hydroxy-pyrimidine-5-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the 4-hydroxypyrimidine substrate to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 4-hydroxypyrimidine-5-carbaldehyde.
Step B: Chlorination of 4-Hydroxypyrimidine-5-carbaldehyde
To introduce the methoxy group via nucleophilic substitution, the hydroxyl group at the 4-position needs to be converted into a better leaving group, typically a chlorine atom. This can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.
Experimental Protocol: Chlorination (General Procedure)
-
Suspend 4-hydroxypyrimidine-5-carbaldehyde in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-chloropyrimidine-5-carbaldehyde.
Step C: Methoxylation of 4-Chloropyrimidine-5-carbaldehyde
The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a methoxy group. This is typically achieved by reacting the chloropyrimidine with sodium methoxide in methanol. The presence of the electron-withdrawing pyrimidine ring and the formyl group facilitates this nucleophilic aromatic substitution (SNAr) reaction.[6]
Experimental Protocol: Methoxylation (General Procedure)
-
Dissolve 4-chloropyrimidine-5-carbaldehyde in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary (Illustrative)
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| A | 4-Hydroxypyrimidine | 4-Hydroxypyrimidine-5-carbaldehyde | DMF, POCl₃ | 60-80 |
| B | 4-Hydroxypyrimidine-5-carbaldehyde | 4-Chloropyrimidine-5-carbaldehyde | POCl₃ | 70-90 |
| C | 4-Chloropyrimidine-5-carbaldehyde | This compound | NaOMe, MeOH | 80-95 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Applications in Drug Discovery and Development
While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. The pyrimidine core is a well-established pharmacophore, and the presence of a reactive carbaldehyde group and a methoxy substituent makes this compound a highly valuable intermediate in the synthesis of more complex drug candidates.
Role as a Key Building Block:
The aldehyde functionality at the 5-position serves as a versatile handle for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains, which are crucial for modulating solubility, basicity, and receptor interactions.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of extended conjugated systems or the introduction of lipophilic groups.
-
Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form various heterocyclic rings fused to the pyrimidine core, such as pyrazoles and isoxazoles.
-
Oxidation and reduction: To generate the corresponding carboxylic acid or alcohol, further expanding the synthetic possibilities.
The 4-methoxy group can influence the electronic properties of the pyrimidine ring and can also be a site for metabolic modification in vivo. In some instances, it may be cleaved to the corresponding hydroxypyrimidine, which could act as a hydrogen bond donor in receptor binding.
The structural similarity to compounds like 4-aminopyrimidine-5-carbaldehyde, which are precursors to potent enzyme inhibitors, suggests that this compound holds significant potential for the development of novel therapeutics, particularly in areas such as oncology and infectious diseases.
Future Directions
The synthetic utility of this compound is well-established through the fundamental reactions described. Future research will likely focus on its application in the synthesis of novel compound libraries for high-throughput screening and the development of more efficient and sustainable synthetic methodologies. The exploration of its reactivity in multicomponent reactions and flow chemistry could further enhance its value as a key intermediate in modern drug discovery. As our understanding of the biological roles of pyrimidine-containing molecules continues to grow, the demand for versatile building blocks like this compound is certain to increase.
References
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
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Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 25(11), 1906–1909. [Link]
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Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]
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An In-depth Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde: Reactivity and Stability for Synthetic Applications
This guide provides a comprehensive technical overview of 4-methoxypyrimidine-5-carbaldehyde, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into the core aspects of its reactivity, stability, and practical applications, offering field-proven insights to inform experimental design and execution.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a methoxy group at the 4-position and a carbaldehyde at the 5-position of the pyrimidine ring endows this compound with a unique electronic and steric profile. The electron-donating methoxy group influences the reactivity of the pyrimidine ring, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This combination makes it a valuable intermediate for the synthesis of complex heterocyclic systems and potential pharmaceutical candidates. Many commercial herbicides, for instance, contain the 4,6-dimethoxypyrimidine structural unit, highlighting the importance of alkoxy-substituted pyrimidines in agrochemicals.[1]
Synthesis of the Core Scaffold
The preparation of pyrimidine-4-carbaldehydes can be achieved through several synthetic routes. A common and effective method is the chemoselective oxidation of the corresponding 4-hydroxymethyl-substituted pyrimidine derivatives.[2] Alternatively, Riley oxidation using selenium dioxide can be employed to convert 4-methylpyrimidines directly to the desired aldehydes.[2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the chemistry of its aldehyde group, which is a prime site for nucleophilic attack. However, the electronic nature of the methoxy-substituted pyrimidine ring also plays a crucial role in modulating its reactivity.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This fundamental reaction opens the door to a vast array of synthetic possibilities.
-
Grignard Reactions: The addition of Grignard reagents to the aldehyde provides access to secondary alcohols. This reaction is a powerful tool for introducing new carbon-carbon bonds. For instance, the reaction of a similar pyrimidine derivative, 4-amino-5-cyano-2-methylpyrimidine, with Grignard reagents has been shown to proceed at the cyano group, but the aldehyde functionality is also a well-established site for such additions.
-
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the carbonyl group to form secondary alcohols.
The general mechanism for nucleophilic addition to a carbonyl group is depicted below:
Caption: Key steps of the Wittig olefination reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. The Knoevenagel condensation is a cornerstone of organic synthesis for creating α,β-unsaturated products. [3]
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of various fused pyrimidine derivatives. For example, reactions with 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde in pyridine can lead to the formation of tetra-substituted tricyclic heterocyclic systems. Similarly, it can react with amino-substituted pyrimidines to generate pyrido-dipyrimidines.
Stability Profile: Practical Considerations for Handling and Storage
The stability of this compound is a critical factor for its successful application in synthesis. While specific data for this compound is limited, the stability of related heterocyclic compounds provides valuable insights.
| Condition | Potential Instability | Recommendation |
| pH | The methoxy group can be susceptible to hydrolysis under highly acidic or basic conditions. The pyrimidine ring itself may also undergo degradation at pH extremes. For some related pyridine derivatives, maximum stability is observed in the pH range of 2.0 to 3.0. | Conduct a pH stability study for specific experimental conditions. Avoid prolonged exposure to strong acids or bases. |
| Temperature | As with many organic compounds, elevated temperatures can lead to decomposition. | Store at low temperatures, such as -20°C, for long-term storage. |
| Light | Some heterocyclic compounds are known to be light-sensitive. | Store in a light-protected container. |
| Oxidizing/Reducing Agents | The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. | Avoid contact with strong oxidizing or reducing agents unless it is part of the intended reaction. |
Experimental Protocol: General Procedure for Assessing Solution Stability
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Test Solution Preparation: Dilute the stock solution into the desired aqueous buffer or solvent system to the final working concentration.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., different pH values, temperatures, light exposure).
-
Analysis: At various time points, analyze the samples using analytical techniques such as HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its aldehyde functionality provides a reactive handle for a multitude of transformations, including nucleophilic additions and condensation reactions, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its reactivity and stability is paramount for its effective utilization in the laboratory. By carefully considering the reaction conditions and handling procedures outlined in this guide, researchers can unlock the full synthetic potential of this important heterocyclic intermediate.
References
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A Theoretical Deep Dive into 4-Methoxypyrimidine-5-carbaldehyde: A Computational Guide for Drug Discovery Professionals
Introduction: The Untapped Potential of a Substituted Pyrimidine
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1] The specific functionalization of the pyrimidine ring can drastically alter its physicochemical properties and, consequently, its interaction with biological targets. 4-Methoxypyrimidine-5-carbaldehyde, a molecule featuring an electron-donating methoxy group and an electron-withdrawing carbaldehyde group, presents a unique electronic profile that warrants in-depth theoretical investigation. Such studies are crucial for predicting its reactivity, conformational preferences, and potential as a pharmacophore.
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. We will move beyond a simple recitation of methods to provide a rationale for the selection of computational approaches, interpret the theoretical data in a biologically relevant context, and offer a roadmap for how these in-silico insights can guide synthetic efforts and drug design strategies.
I. Molecular Geometry and Conformational Landscape: The Foundation of Interaction
The three-dimensional structure of a molecule is paramount to its biological activity. For this compound, the key conformational flexibility lies in the orientation of the methoxy and carbaldehyde substituents relative to the pyrimidine ring. Understanding the energetically favorable conformations is the first step in predicting how this molecule will present itself to a biological target.
Computational Protocol for Conformational Analysis
A robust conformational analysis can be achieved through the following workflow:
-
Initial Geometry Optimization: The starting geometry of this compound can be built using any standard molecular editor. An initial optimization is performed using a computationally less expensive method, such as the semi-empirical PM7 method or a small basis set in Density Functional Theory (DFT).
-
Potential Energy Surface (PES) Scan: To explore the conformational space, a PES scan is conducted by systematically rotating the dihedral angles associated with the C-O bond of the methoxy group and the C-C bond of the carbaldehyde group. This allows for the identification of energy minima and transition states.
-
Re-optimization of Stationary Points: The structures corresponding to the energy minima on the PES are then re-optimized using a higher level of theory, typically DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)), to obtain accurate geometries and relative energies.[2][3]
The choice of the B3LYP functional is a well-established compromise between accuracy and computational cost for organic molecules.[1] The 6-311++G(d,p) basis set provides a good description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding.
Workflow for Conformational Analysis
Caption: The logical flow from an optimized molecular structure to the prediction of its chemical reactivity.
| Calculated Electronic Properties (Hypothetical Data for B3LYP/6-311++G(d,p)) | |
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
III. Vibrational Spectroscopy: A Bridge Between Theory and Experiment
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can assign the observed spectral bands to specific molecular motions.
Protocol for Vibrational Analysis
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to improve the agreement with experimental data.
-
Spectral Simulation: The scaled frequencies and calculated intensities can be used to generate a theoretical IR or Raman spectrum, which can be directly compared with experimental results.
Key vibrational modes to analyze for this compound would include the C=O stretch of the carbaldehyde, the C-O-C stretches of the methoxy group, and the characteristic ring breathing modes of the pyrimidine.
IV. Potential Applications in Drug Discovery
The theoretical insights gained from these studies can directly inform the drug discovery process:
-
Pharmacophore Modeling: The identified low-energy conformations and the distribution of electronic features (hydrogen bond donors/acceptors, aromatic regions) can be used to build a pharmacophore model for virtual screening of compound libraries.
-
Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of analogues of this compound, correlations can be drawn between their calculated properties (e.g., HOMO-LUMO gap, dipole moment) and their experimentally determined biological activities. [4]* Metabolic Stability Prediction: The MEP map can indicate sites susceptible to metabolic attack (e.g., oxidation). This information can guide the design of analogues with improved metabolic stability.
Conclusion: From In-Silico to In-Vivo
The theoretical study of this compound provides a foundational understanding of its intrinsic chemical and physical properties. By leveraging computational tools like Density Functional Theory, we can predict its conformational preferences, electronic landscape, and spectroscopic signatures. This in-silico characterization is not merely an academic exercise; it is a critical, cost-effective step in the modern drug discovery pipeline that enables a more rational and targeted approach to the design of novel therapeutics. The methodologies outlined in this guide provide a robust framework for unlocking the full potential of this and other promising pyrimidine derivatives.
References
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (2024). PubMed. Retrieved from [Link]
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Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition. (1994). PubMed. Retrieved from [Link]
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Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation. (2022). PMC - PubMed Central. Retrieved from [Link]
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(PDF) Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety. (1995). PubMed. Retrieved from [Link]
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A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. (2019). ACS Publications. Retrieved from [Link]
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Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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4-Methoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. Retrieved from [Link]
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Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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An Investigation on the Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 4-Methoxypyrimidine-5-carbaldehyde in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for the development of kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site in a wide array of kinases, making it a foundational element in numerous FDA-approved drugs for oncology and other therapeutic areas. The strategic functionalization of the pyrimidine core is paramount in achieving high potency and selectivity against specific kinase targets.
4-Methoxypyrimidine-5-carbaldehyde is a versatile building block for the synthesis of novel kinase inhibitors. The methoxy group at the 4-position and the aldehyde at the 5-position offer orthogonal synthetic handles for the elaboration of complex molecular architectures. The aldehyde functionality, in particular, serves as a key electrophilic center for the introduction of various side chains that can interact with specific residues within the kinase active site, thereby modulating the inhibitor's potency and selectivity. This document provides a detailed protocol for the synthesis of a model kinase inhibitor scaffold from this compound via a Knoevenagel condensation, a robust and widely applicable carbon-carbon bond-forming reaction.[3][4][5][6]
Key Reaction: Knoevenagel Condensation for Scaffold Elaboration
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a carbon-carbon double bond.[3][4][5][6] This reaction is particularly well-suited for the functionalization of this compound as it allows for the introduction of a diverse range of substituents at the 5-position. The electron-withdrawing nature of the pyrimidine ring can enhance the reactivity of the aldehyde, facilitating the condensation under mild conditions.
Experimental Protocol: Synthesis of a (E)-2-cyano-3-(4-methoxypyrimidin-5-yl)acrylamide Scaffold
This protocol details the synthesis of a model α,β-unsaturated acrylamide, a common pharmacophore in kinase inhibitors, starting from this compound and 2-cyanoacetamide.
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in absolute ethanol (20 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Characterization: Dry the purified product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively non-toxic. Its boiling point allows for a moderate reaction temperature.
-
Piperidine as Catalyst: Piperidine is a mild base that effectively catalyzes the Knoevenagel condensation by deprotonating the active methylene compound (2-cyanoacetamide) to generate the nucleophile.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
TLC Monitoring: TLC is a crucial technique for monitoring the disappearance of starting materials and the appearance of the product, allowing for the determination of the reaction's endpoint.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the Knoevenagel condensation.
Potential Kinase Targets and Signaling Pathways
Derivatives of the pyrimidine scaffold have been shown to inhibit a wide range of kinases involved in oncogenic signaling pathways. The synthesized (E)-2-cyano-3-(4-methoxypyrimidin-5-yl)acrylamide scaffold can be further elaborated to target kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.
-
Aurora Kinases (AURK): Serine/threonine kinases that play a critical role in mitosis; their inhibition can lead to cell cycle arrest and apoptosis.[7][8]
-
Polo-like Kinases (PLK): Another family of serine/threonine kinases essential for cell cycle progression.[1]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by inhibitors derived from this scaffold.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Data Presentation: Representative Kinase Inhibition Data
The following table presents hypothetical IC50 values for a series of kinase inhibitors derived from the synthesized scaffold, illustrating the potential for optimization.
| Compound ID | R1-substituent | R2-substituent | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | AURKA IC50 (nM) |
| Scaffold-01 | H | H | >10000 | >10000 | >10000 |
| Inhibitor-A | 4-Anilino | H | 50 | 250 | 1500 |
| Inhibitor-B | 3-Chloro-4-fluoroanilino | H | 15 | 80 | 800 |
| Inhibitor-C | 4-Anilino | 4-Morpholinyl | 75 | 300 | 1200 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The Knoevenagel condensation provides a robust and efficient method for the elaboration of this scaffold, enabling the generation of diverse chemical libraries for screening against a wide range of kinase targets. Further optimization of the synthesized scaffolds through the introduction of various substituents is a promising strategy for the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
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- National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
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- National Center for Biotechnology Information. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PubMed Central.
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- National Center for Biotechnology Information. (2022). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde. BenchChem.
- Royal Society of Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
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- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxypyrimidine-5-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents and biologically vital molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and capacity for diverse substitutions make it a "privileged structure" in drug design. Within this esteemed class of compounds, 4-methoxypyrimidine-5-carbaldehyde emerges as a particularly valuable building block. The strategic placement of a reactive aldehyde group at the 5-position, flanked by a methoxy group at the 4-position, provides a versatile platform for the synthesis of a wide array of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in the synthesis of bioactive molecules.
Key Chemical Transformations and Synthetic Protocols
The aldehyde functionality at the 5-position of this compound is the primary center of its reactivity, serving as an electrophilic handle for a variety of condensation reactions. This allows for the facile construction of larger, more complex molecular architectures.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are themselves versatile intermediates for further chemical transformations.
Rationale for Experimental Choices:
-
Catalyst: A weak base like piperidine is employed to deprotonate the active methylene compound, forming a nucleophilic enolate. Stronger bases are avoided to prevent undesired side reactions with the aldehyde.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the catalyst.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((4-methoxypyrimidin-5-yl)methylene)malononitrile, a potential intermediate for various bioactive compounds.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 138.12 | 1.0 | 138 mg |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| Piperidine | 85.15 | 0.1 | 10 µL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (138 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by the addition of a catalytic amount of piperidine (10 µL, 0.1 mmol).
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Upon completion (typically 2-4 hours), cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-((4-methoxypyrimidin-5-yl)methylene)malononitrile.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Knoevenagel condensation workflow.
Synthesis of Pyrimido[4,5-d]pyrimidines: Building Fused Heterocyclic Systems
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This compound serves as an excellent precursor for the synthesis of these bicyclic systems.
Rationale for Experimental Choices:
-
Reactant: Guanidine hydrochloride is used as the nitrogen-containing component to form the second pyrimidine ring.
-
Base: A base such as sodium ethoxide is required to neutralize the guanidine hydrochloride and to catalyze the cyclization reaction.
-
Solvent: A high-boiling solvent like ethanol is used to facilitate the reaction at elevated temperatures.
Experimental Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine
Objective: To synthesize a 7-amino-5-methoxypyrimido[4,5-d]pyrimidine derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 138.12 | 1.0 | 138 mg |
| Guanidine Hydrochloride | 95.53 | 1.1 | 105 mg |
| Sodium Ethoxide (21% in ethanol) | 68.05 | 1.1 | 0.36 mL |
| Ethanol | 46.07 | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (105 mg, 1.1 mmol) in 10 mL of absolute ethanol.
-
To this solution, add sodium ethoxide solution (0.36 mL, 1.1 mmol) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (138 mg, 1.0 mmol) in 5 mL of ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Characterize the final product using spectroscopic methods.
Caption: Synthesis of pyrimido[4,5-d]pyrimidines.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, often mimicking the adenine base of ATP to interact with the hinge region of the kinase enzyme. The diverse substitution patterns achievable with this compound make it a valuable starting material for creating libraries of potential kinase inhibitors.
Design Strategy:
A common strategy involves a three-point diversification approach, where substituents at the C2, C4, and C5 positions of the pyrimidine ring are varied to optimize binding affinity and selectivity for the target kinase. The aldehyde at C5 can be transformed into various functional groups that can interact with specific residues in the ATP-binding pocket.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
-
Knoevenagel Condensation: As described previously, react this compound with an active methylene compound to introduce a flexible side chain at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C4 position can be displaced by various amines under appropriate conditions to introduce diversity.
-
Further Modification: The substituent at the C2 position can be introduced early in the synthesis or modified at a later stage.
The resulting library of compounds can then be screened against a panel of kinases to identify potent and selective inhibitors.
Caption: Kinase inhibitor synthesis strategy.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactive aldehyde group provides a convenient handle for a variety of synthetic transformations, enabling the construction of diverse and complex heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its potential for the synthesis of kinase inhibitors and other biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in the discovery and development of the next generation of medicines.
References
Sources
Protocol for the Formylation of 4-Methoxypyrimidine: A Detailed Guide for Researchers
Introduction: The Significance of Formylated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a formyl group onto the pyrimidine ring, a process known as formylation, provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality serves as a crucial entry point for the synthesis of more complex derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Specifically, the formylation of substituted pyrimidines like 4-methoxypyrimidine is of significant interest as it paves the way for novel compounds with potential applications as kinase inhibitors, antiviral agents, and other targeted therapies. This application note provides detailed protocols for the formylation of 4-methoxypyrimidine, focusing on two robust and widely applicable methods: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.
Strategic Approaches to the Formylation of 4-Methoxypyrimidine
The successful formylation of 4-methoxypyrimidine hinges on the regioselective introduction of a formyl group onto the pyrimidine ring. The electronic nature of the substrate, featuring two nitrogen atoms and an electron-donating methoxy group, dictates the preferred site of electrophilic attack. The C5 position is the most electron-rich and sterically accessible site, making it the prime target for formylation.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich pyrimidine ring.
Mechanism and Rationale:
The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is then attacked by the nucleophilic C5 position of 4-methoxypyrimidine. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The methoxy group at the C4 position activates the ring towards electrophilic substitution and directs the formylation to the adjacent C5 position.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 4-methoxypyrimidine.
Method 2: Directed ortho-Metalation and Formylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile, in this case, a formylating agent like DMF.
Mechanism and Rationale:
In the context of 4-methoxypyrimidine, the nitrogen atom at the 1-position can act as a directing group, facilitating the deprotonation of the adjacent C5 position by a strong base like lithium diisopropylamide (LDA). The methoxy group at C4 further acidifies the C5 proton, favoring its abstraction. The resulting 5-lithiated pyrimidine is a potent nucleophile that readily reacts with DMF to form an intermediate, which upon acidic workup, yields the target aldehyde. This method offers excellent regiocontrol, often providing a single isomer.
Experimental Workflow for Directed ortho-Metalation and Formylation
Caption: Workflow for the directed ortho-metalation and formylation of 4-methoxypyrimidine.
Detailed Experimental Protocols
Synthesis of Starting Material: 4-Methoxypyrimidine
A common route to 4-methoxypyrimidine involves the reaction of a 4-halopyrimidine with sodium methoxide. For instance, 4,6-dichloropyrimidine can be selectively monomethoxylated. Alternatively, syntheses starting from readily available precursors like malonates and formamide can be employed.[4]
Protocol 1: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxypyrimidine | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |
| Hexanes | HPLC Grade | Standard Chemical Supplier |
Safety Precautions:
-
The Vilsmeier-Haack reaction is exothermic and can be hazardous if not controlled properly.[5]
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 4-methoxypyrimidine (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 4-methoxy-5-formylpyrimidine.
Protocol 2: Directed ortho-Metalation and Formylation of 4-Methoxypyrimidine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxypyrimidine | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | Solution in Hexanes | Standard Chemical Supplier |
| Diisopropylamine | Anhydrous | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Saturated Ammonium Chloride Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |
| Hexanes | HPLC Grade | Standard Chemical Supplier |
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water and air.[1][2][3][6][7] All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Preparation: In a separate flame-dried flask under nitrogen, dissolve anhydrous diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Lithiation: To the solution of 4-methoxypyrimidine (1.0 eq.) in THF at -78 °C, slowly add the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-methoxy-5-formylpyrimidine.
Characterization of 4-Methoxy-5-formylpyrimidine
The structure of the synthesized 4-methoxy-5-formylpyrimidine should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton around 9.8-10.0 ppm, a singlet for the C2-H proton, a singlet for the C6-H proton, and a singlet for the methoxy protons around 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon around 185-190 ppm, in addition to the signals for the pyrimidine ring carbons and the methoxy carbon. The methoxy carbon typically appears around 55-60 ppm.[8]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-methoxy-5-formylpyrimidine.
Conclusion
This application note provides two reliable and detailed protocols for the formylation of 4-methoxypyrimidine. The Vilsmeier-Haack reaction offers a classical and scalable approach, while directed ortho-metalation provides excellent regiocontrol, particularly for smaller-scale syntheses where high purity of a single isomer is paramount. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. The resulting 4-methoxy-5-formylpyrimidine is a valuable intermediate for the synthesis of a diverse range of pyrimidine-based compounds for applications in drug discovery and materials science.
References
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- University of California, Riverside Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- J&K Scientific LLC. (2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.
- JoVE. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Organic Letters. (2025, November 3). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes.
- Myers, A. G. Research Group. (n.d.).
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Baran Lab. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1 H NMR.
- Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- SciSpace. (n.d.). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction.
- Google Patents. (n.d.).
- ResearchG
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Synfacts. (2011, June 17). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
- PubMed. (2013, January 24).
- PubMed. (2012, September). Synthesis, Characterization and Pharmacological Study of 4,5-dihydropyrazolines Carrying Pyrimidine Moiety.
- Rasayan Journal of Chemistry. (n.d.). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.
- Selcuk University Journal of Science Faculty. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
- Organic-Chemistry.org. (n.d.).
- ResearchGate. (n.d.).
- Orbital: The Electronic Journal of Chemistry. (2025, May 19). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. growingscience.com [growingscience.com]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methoxypyrimidine-5-carbaldehyde in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 4-methoxypyrimidine-5-carbaldehyde as a versatile building block in the construction of fused heterocyclic systems. The inherent reactivity of the aldehyde functional group, coupled with the electronic properties of the methoxy-substituted pyrimidine ring, makes this reagent a valuable precursor for the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.[1][2] This document outlines detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines.
Introduction: The Synthetic Potential of this compound
This compound is a key intermediate in organic synthesis, valued for its dual functionality. The pyrimidine core is a prevalent motif in numerous biologically active compounds, including antiviral and anticancer agents. The methoxy group at the 4-position influences the reactivity of the pyrimidine ring, while the carbaldehyde at the 5-position serves as a versatile handle for a variety of chemical transformations. This unique combination allows for the construction of complex fused heterocyclic systems with a wide range of potential pharmacological activities.
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition.[3][4] A common and effective strategy for the synthesis of this heterocyclic system involves the condensation of a pyrimidine-5-carbaldehyde with an active methylene compound, followed by intramolecular cyclization.
Mechanistic Rationale
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically proceeds through an initial Knoevenagel condensation. This reaction involves the base-catalyzed reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a vinyl-substituted pyrimidine intermediate. Subsequent intramolecular cyclization, often promoted by thermal or acidic/basic conditions, leads to the formation of the fused pyridine ring. The choice of the active methylene compound and the reaction conditions can be tailored to introduce desired substituents on the newly formed pyridine ring.
Figure 1. General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-7-methoxy-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details the synthesis of a representative pyrido[2,3-d]pyrimidine derivative from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Characterization: Dry the product under vacuum. The expected product is 2-amino-7-methoxy-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile. Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.5 (s, 1H, NH), 8.5 (s, 1H, pyrimidine-H), 7.5 (br s, 2H, NH₂), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 165.0, 160.0, 158.0, 150.0, 118.0, 115.0, 90.0, 55.0 |
| IR (KBr) | ν (cm⁻¹): 3350-3100 (N-H), 2220 (C≡N), 1680 (C=O), 1600, 1550 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₉H₇N₅O₂ |
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties. The Gewald reaction is a powerful and versatile method for the synthesis of 2-aminothiophenes, which are key precursors for the construction of the thieno[2,3-d]pyrimidine scaffold.
Mechanistic Rationale: The Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. When this compound is used as the carbonyl component, the reaction yields a 2-amino-3-cyanothiophene derivative fused to the pyrimidine ring. The reaction proceeds through a Knoevenagel condensation product, which then reacts with sulfur to form a thiolate intermediate. Intramolecular cyclization and subsequent tautomerization afford the 2-aminothiophene product.
Figure 2. Synthetic pathway to Thieno[2,3-d]pyrimidines via the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carbonitrile
This protocol describes the synthesis of a 2-aminothiophene derivative from this compound, which can be further cyclized to the corresponding thieno[2,3-d]pyrimidine.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a suspension of elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reactants: To this suspension, add this compound (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Base Addition: Add morpholine (0.87 mL, 10 mmol) dropwise to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction is expected.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol. Recrystallize the product from ethanol to obtain pure 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carbonitrile.
-
Characterization: Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.6 (s, 1H, pyrimidine-H), 7.2 (br s, 2H, NH₂), 4.1 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 168.0, 162.0, 155.0, 150.0, 117.0, 110.0, 105.0, 56.0 |
| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H), 2210 (C≡N), 1620, 1580 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₈H₆N₄OS |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in this technical guide for the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines demonstrate the straightforward and efficient methodologies available to researchers. The resulting fused pyrimidine derivatives are of significant interest in the field of medicinal chemistry and drug discovery, warranting further investigation into their biological activities. The adaptability of these synthetic routes allows for the generation of diverse libraries of compounds for screening and lead optimization.
References
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Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP. Retrieved January 14, 2026, from [Link]
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Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., Mountanea, O. G., Skolia, E., & Kokotos, C. G. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal. Retrieved January 14, 2026, from [Link]
- Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Murphy, A. M. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Kumar, D., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 123-128.
- Carvalho, H. L., da Silva, A. C. G., de Souza, J. S. N., de Oliveira, L. F. S., & de Souza, R. O. M. A. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 292-300.
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- A review of the synthesis of pyrido[2,3-d:5,6-d']dipyrimidine derivatives using multicomponent reactions. (2023). Organic Chemistry Research, 9(2), 134-158.
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (2018). Google Patents.
- Kelly, M. J. B., Fallot, L. B., & Gustafson, J. L. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Sargordan, M., & Arani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 9(12), 1-6.
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters, 57(36), 4071-4074.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12778.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Deriv
- Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021). Journal of Molecular Structure, 1230, 129875.
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Can anyone describe an article involving Chalcone of benzaldehyde with ethyl cyanoacetate to prepare Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
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Application Note: Quantitative Analysis of 4-Methoxypyrimidine-5-carbaldehyde
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Methoxypyrimidine-5-carbaldehyde, a critical building block in pharmaceutical synthesis. Recognizing the diverse needs of researchers and drug development professionals, this document provides detailed protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as the primary recommended method, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal verification, and UV-Vis Spectrophotometry for rapid screening. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with international regulatory standards to ensure data reliability and trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its purity and concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) are critical quality attributes that directly impact the safety, efficacy, and stability of the final drug product. Accurate quantification is therefore not merely a procedural step but a fundamental requirement for process optimization, quality control (QC), and regulatory compliance.
This application note provides the necessary protocols to establish validated, reliable, and reproducible analytical control over this compound in a research and development setting. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is fit for its intended purpose.[1][2][3]
Principle Analytical Strategies
The selection of an analytical method is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. We present a tiered approach:
-
HPLC-UV: The gold standard for specificity, sensitivity, and robustness in pharmaceutical analysis. It is ideal for quantifying the analyte in complex mixtures, such as reaction monitoring and impurity profiling.
-
GC-MS: Offers exceptional specificity through mass fragmentation patterns and is highly sensitive. It is particularly useful for volatile impurities and for confirming the identity of the analyte, though it may require derivatization for polar compounds.[4][5]
-
UV-Vis Spectrophotometry: A rapid and straightforward technique best suited for the analysis of relatively pure samples or for high-throughput screening where high specificity is not the primary concern.[6][7][8]
Below is a logical workflow for selecting and implementing an appropriate analytical method.
Caption: Method Selection Workflow Diagram.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is the most suitable method for the quantification of this compound due to its polarity and UV-absorbing properties. The aldehyde and pyrimidine moieties provide a strong chromophore, allowing for sensitive detection. A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds through hydrophobic interactions.
Causality of Method Parameters
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient to elute the analyte with a good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Acidic Modifier: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is critical. It protonates residual silanols on the silica-based C18 column, minimizing peak tailing and ensuring a consistent retention time.[9]
-
Detection Wavelength: Pyrimidine derivatives typically exhibit strong absorbance in the UV range.[6][10] An initial wavelength scan should be performed, but a wavelength around 275-310 nm is expected to provide good sensitivity. For a related compound, methoxyamine derivatized with an aldehyde, a detection wavelength of 310 nm was effective.[11]
Detailed HPLC-UV Protocol
Caption: HPLC-UV Experimental Workflow.
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid or Formic Acid (Analytical Grade)
-
This compound Reference Standard (>99% purity)
B. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | Balances retention and elution for good peak shape. Acid suppresses silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | UV at 280 nm (Verify with PDA scan) | Wavelength providing high absorbance for the analyte and minimal interference. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
C. Protocol Steps
-
Mobile Phase Preparation: Carefully mix the required volumes of acetonitrile and water. Add the acid and sonicate for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. A suggested range is 5-100 µg/mL.[12]
-
Sample Preparation: Accurately weigh a quantity of the test material expected to contain the analyte. Dissolve it in the mobile phase in a volumetric flask to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before analysis, inject the mid-point calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[1]
-
Analysis: Inject the blank (mobile phase), followed by the calibration standards, and then the prepared samples.
-
Quantification: Plot a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of this compound in the samples.
Method Validation Summary (per ICH Q2(R2))
The described method must be validated to prove its fitness for purpose.[2][3] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from interferences. | Ensures the signal is only from the analyte.[1][13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and response. |
| Range | 80-120% of the expected concentration | The interval where the method is precise, accurate, and linear.[12] |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the results to the true value. |
| Precision (RSD%) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% | Demonstrates the method's consistency on the same/different days. |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | The lowest concentration that can be reliably detected/quantified. |
| Robustness | No significant change in results with small variations (e.g., pH, flow rate) | Shows the method's reliability under normal operational variance. |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent confirmatory technique. The mass spectrometer detector offers unparalleled specificity, identifying compounds based on their unique mass fragmentation patterns. This is particularly useful for identifying unknown impurities or confirming the analyte's identity in complex matrices.
Experimental Considerations
-
Volatility: this compound is sufficiently volatile for GC analysis.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating aromatic aldehydes.[5]
-
Derivatization: While not always necessary, derivatization of the aldehyde group (e.g., oximation) can improve peak shape and thermal stability.[11]
General GC-MS Protocol
A. Instrumentation
-
GC system with an autosampler and a mass selective detector (MSD).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (Carrier Gas)
B. GC-MS Conditions
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 70°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
C. Protocol Steps
-
Standard & Sample Preparation: Prepare stock solutions in a volatile solvent like Dichloromethane or Ethyl Acetate. Dilute to a working range (e.g., 1-50 µg/mL).
-
Analysis: Inject the prepared samples into the GC-MS system.
-
Data Processing: Identify the analyte peak by its retention time and characteristic mass spectrum. The molecular ion and key fragment ions should be present. Quantification is typically performed using the area of a specific, abundant, and unique ion (extracted ion chromatogram, EIC).
Screening Method: UV-Vis Spectrophotometry
For rapid quantification of relatively pure samples, UV-Vis spectrophotometry is a viable, cost-effective option. The method relies on Beer-Lambert Law, where the absorbance of the analyte is directly proportional to its concentration.
Protocol
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of this compound in a suitable solvent (e.g., ethanol or acetonitrile). Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often around 275 nm.[6][7][8]
-
Prepare Calibration Curve: Prepare a series of at least five standards of known concentration.
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Plot Data: Create a calibration curve by plotting absorbance vs. concentration. The curve should be linear with an r² ≥ 0.995.
-
Quantify Sample: Prepare the unknown sample to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve's equation.
Conclusion
This document provides a detailed framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method, when fully validated according to ICH guidelines, will yield robust and defensible data suitable for quality control and regulatory purposes. The GC-MS and UV-Vis methods serve as valuable orthogonal and screening tools, respectively. Adherence to these protocols will ensure a high degree of confidence in the analytical results, supporting robust drug development and manufacturing processes.
References
- AMSbiopharma. (2025, July 22).
-
Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
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Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed, 4(1), 15. [Link]
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ResearchGate. (2025, August 6). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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SIELC Technologies. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. [Link]
-
Singh, P., et al. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
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Bhat, A. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]
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Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6432. [Link]
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El-Sayed, N. N. E., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47045–47060. [Link]
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AL-Dawoody, P., et al. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2806(1), 030009. [Link]
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ResearchGate. (2018, April 24). Analytical Methods. [Link]
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Aggarwal, B., et al. (2022). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. Pharmacognosy Research, 14(3), 295-301. [Link]
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Willie, P., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-92. [Link]
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El-Hashash, M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Egyptian Journal of Chemistry, 66(1), 359-373. [Link]
-
Li, L., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 442-8. [Link]
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. [Link]
-
Al-Massarani, S. M., et al. (2023). An integrative GC-MS and LC-MS metabolomics platform determination of the metabolite profile of Bombax ceiba L. root, and in silico & in vitro evaluation of its antibacterial & antidiabetic activities. Natural Product Research, 37(13), 2263-2268. [Link]
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ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
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Scale-Up Synthesis of 4-Methoxypyrimidine-5-carbaldehyde: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-methoxypyrimidine-5-carbaldehyde, a crucial building block in the development of various pharmaceutical compounds. The described methodology is tailored for researchers, scientists, and professionals in drug development, focusing on a robust and scalable synthetic route. This guide emphasizes experimental causality, safety, and self-validating protocols to ensure reliable and efficient production. The synthesis is presented in two main stages: the preparation of the key intermediate, 4-methoxypyrimidine, followed by its formylation via the Vilsmeier-Haack reaction. Detailed, step-by-step protocols, data tables, and process flow diagrams are included to facilitate seamless translation from laboratory to pilot scale.
Introduction
This compound is a high-value heterocyclic intermediate. The presence of the reactive aldehyde group at the C5 position, along with the methoxy group at C4, makes it a versatile synthon for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The growing demand for this intermediate necessitates the development of a scalable, safe, and cost-effective synthetic process.
This document outlines a well-established and optimized two-stage approach for the gram-to-kilogram scale synthesis of this compound. The chosen synthetic strategy prioritizes the use of commercially available and relatively inexpensive starting materials, alongside reaction conditions that are amenable to large-scale chemical production.
Synthetic Strategy and Rationale
The overall synthetic pathway is depicted below. The strategy involves the initial synthesis of 4-methoxypyrimidine from a more accessible precursor, followed by a regioselective formylation at the electron-rich C5 position.
Caption: Proposed synthetic pathway for this compound.
Rationale for the chosen route:
-
Starting Material Accessibility: 4,6-Dihydroxypyrimidine is a commercially available and relatively inexpensive starting material.
-
Robust Chlorination: The conversion of hydroxypyrimidines to chloropyrimidines using phosphorus oxychloride (POCl₃) is a well-established and scalable reaction. The use of an amine hydrochloride catalyst can improve yields and reaction conditions[1].
-
Selective Methoxylation: Nucleophilic aromatic substitution (SNAr) of one chloro group with sodium methoxide is a highly efficient and selective transformation.
-
Reductive Dechlorination: The removal of the remaining chloro group can be achieved through catalytic hydrogenation, a clean and high-yielding reaction.
-
Efficient Formylation: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3]. 4-Methoxypyrimidine is activated towards electrophilic substitution at the 5-position, making this reaction highly regioselective.
Experimental Protocols
Stage 1: Synthesis of 4-Methoxypyrimidine
This stage involves a three-step sequence starting from 4,6-dihydroxypyrimidine.
The chlorination of 4,6-dihydroxypyrimidine is achieved using phosphorus oxychloride, with triethylamine hydrochloride as a catalyst to facilitate the reaction at a lower temperature and with improved yield[1].
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge triethylamine hydrochloride (1.0 mol equivalent) and phosphorus oxychloride (3.0 mol equivalents).
-
While stirring, carefully add 4,6-dihydroxypyrimidine (1.0 mol equivalent) portion-wise at a temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 95-100°C for 3 hours.
-
After cooling, remove the excess POCl₃ by vacuum distillation.
-
To the residue, add a suitable solvent that dissolves the product but not the amine hydrochloride (e.g., 1-chlorobutane) and stir[1].
-
Filter the mixture to remove the triethylamine hydrochloride.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
This step involves the selective nucleophilic substitution of one chlorine atom.
Protocol:
-
Prepare a solution of sodium methoxide (1.0 mol equivalent) in methanol in a reactor.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of 4,6-dichloropyrimidine (1.0 mol equivalent) in methanol to the sodium methoxide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The final step in this stage is the reductive dechlorination.
Protocol:
-
In a hydrogenation vessel, dissolve 4-chloro-6-methoxypyrimidine (1.0 mol equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).
-
Add a base such as sodium acetate or triethylamine (1.1 mol equivalents) to neutralize the HCl formed during the reaction.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or analytical techniques (TLC/HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-methoxypyrimidine, which can be purified by distillation or crystallization.
Stage 2: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
This stage introduces the aldehyde functionality at the C5 position. The Vilsmeier-Haack reaction is highly exothermic and requires careful control, especially on a large scale[4][5][6].
Protocol:
-
Preparation of the Vilsmeier Reagent: In a separate, dry reactor equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 1.5 mol equivalents). Cool the DMF to 0-5°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 mol equivalents) dropwise to the cooled DMF, maintaining the internal temperature below 10°C[7]. The formation of the Vilsmeier reagent is exothermic[4][6].
-
Stir the resulting mixture at 0-5°C for 30-60 minutes.
-
Formylation Reaction: In the main reactor, dissolve 4-methoxypyrimidine (1.0 mol equivalent) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add the pre-formed Vilsmeier reagent to the solution of 4-methoxypyrimidine at a rate that maintains the reaction temperature between 0-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is between 6-8[8].
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
| Parameter | Stage 1.1: Chlorination | Stage 1.2: Methoxylation | Stage 1.3: Dechlorination | Stage 2: Formylation |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | 4-Chloro-6-methoxypyrimidine | 4-Methoxypyrimidine |
| Key Reagents | POCl₃, Et₃N·HCl | NaOMe, MeOH | H₂, Pd/C, NaOAc | POCl₃, DMF |
| Solvent | N/A (POCl₃ as reagent and solvent) | Methanol | Methanol or Ethanol | Dichloromethane or DCE |
| Temperature | 95-100°C | 0°C to RT | Room Temperature | 0°C to 60°C |
| Typical Yield | 85-95% | 80-90% | >90% | 70-85% |
| Purification | Distillation/Extraction | Extraction | Filtration/Concentration | Recrystallization/Chromatography |
Safety and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and the exothermicity of certain steps.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes of hydrogen chloride and phosphoric acid[9][10][11][12][13]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure all glassware and equipment are scrupulously dry.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent from POCl₃ and DMF is an exothermic process[4][6]. On a large scale, the rate of addition of POCl₃ to DMF must be carefully controlled to manage the heat evolution and prevent a runaway reaction. The use of a pre-formed Vilsmeier reagent and a feed-controlled addition to the substrate solution is a recommended safety measure[5]. Continuous monitoring of the internal reaction temperature is crucial.
-
Hydrogenation: The use of hydrogen gas and a pyrophoric catalyst (Pd/C) presents a fire and explosion hazard. The hydrogenation should be conducted in a dedicated, well-maintained hydrogenation apparatus. The catalyst should be handled carefully, preferably wet with solvent, and never allowed to dry in the air.
Visualization of the Synthetic Workflow
Caption: Detailed workflow for the scale-up synthesis of this compound.
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For determining purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the aldehyde C=O stretch).
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the production of this compound. By understanding the rationale behind each step and adhering to the safety guidelines, researchers and drug development professionals can confidently and efficiently synthesize this valuable intermediate for their research and development needs. The emphasis on robust reaction conditions and purification methods ensures the production of high-purity material suitable for further synthetic transformations.
References
- U.S. Patent No. US5525724A. (1996). Process for the preparation of chloropyrimidines.
-
Mettler-Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Mettler-Toledo. [Link]
-
Barton, M. R., et al. (2001). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 5(3), 337-343. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Green Chemistry. [Link]
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. [Link]
-
BYJU'S. (n.d.). Preparation of POCl3. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Link]
-
Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. International Journal of Organic Chemistry, 3, 187-194. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methoxypyrimidine-5-carbaldehyde
Last Updated: January 14, 2026
Introduction
Welcome to the technical support center for the purification of crude 4-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process.
The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating system for achieving high-purity this compound. We will explore common purification techniques, identify potential impurities, and offer solutions to overcome common challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems encountered during the purification of crude this compound.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is crucial for optimizing your yield.
Probable Causes & Solutions:
-
Excessive Solvent Usage: The most frequent cause of low recovery is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. A good starting point for moderately polar compounds like this compound could be ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, hot gravity filtration is necessary. Premature crystallization during this step can lead to significant product loss.
-
Solution: Use a pre-heated funnel and filter paper. Keep the solution at or near its boiling point during the filtration process. It can be helpful to add a small excess of hot solvent before filtration to prevent premature crystallization.
-
| Solvent System | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 4.4 | Good for moderately polar compounds. |
| Isopropanol | 82.6 | 3.9 | Can be a good choice for hydrogen bond acceptors. |
| Toluene | 110.6 | 2.4 | May be suitable if less polar impurities are present. |
| Ethyl Acetate/Hexane | Variable | Variable | An excellent mixed-solvent system for fine-tuning polarity. |
Problem 2: Persistent Colored Impurities in the Final Product
Question: My purified this compound remains colored (e.g., yellow or brown) even after recrystallization. How can I remove these colored impurities?
Answer:
Colored impurities are often highly conjugated organic molecules that can co-crystallize with your product.
Probable Causes & Solutions:
-
Co-crystallization of Impurities: The colored impurities may have similar solubility profiles to your desired compound.
-
Solution 1: Activated Charcoal Treatment: Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration.[2] Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Solution 2: Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more robust method for separating compounds with different polarities.
-
Problem 3: Difficulty in Separating Impurities by Column Chromatography
Question: I am struggling to get good separation of my product from impurities using column chromatography. The spots are streaking or co-eluting on the TLC plate.
Answer:
Effective column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent).
Probable Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent is critical for good separation.
-
Solution: Systematically vary the polarity of your mobile phase. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate to ensure good separation on the column.
-
-
Sample Overloading: Applying too much crude material to the column will result in broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Poor Sample Application: If the initial band of the sample is too wide, the separation will be compromised.
-
Solution: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully loaded onto the top of the column. This technique, known as dry loading, often results in sharper bands.
-
-
Compound Degradation on Silica Gel: Some compounds, particularly aldehydes, can be sensitive to the acidic nature of silica gel.
-
Solution: Consider using deactivated silica gel (by adding a small percentage of water) or an alternative stationary phase like alumina. You can also add a small amount of a non-polar base like triethylamine to the eluent to neutralize the silica gel.
-
Caption: Workflow for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves a Vilsmeier-Haack reaction, you might find residual phosphorus oxychloride or N,N-dimethylformamide (DMF). It is also possible to have related pyrimidine structures as impurities.[4]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in your sample.[5]
Q3: What are the recommended storage conditions for purified this compound?
A3: Aldehydes can be susceptible to oxidation. It is recommended to store the purified solid product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6] Protect it from light and moisture.
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I purify it?
A4: Purification of compounds soluble only in high-boiling point aprotic solvents can be challenging.
-
Recrystallization: You might try a technique called "drowning out" or anti-solvent crystallization. Dissolve your compound in a minimum amount of a solvent like DMF or DMSO, and then slowly add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the dissolving solvent, e.g., water or diethyl ether) until turbidity is observed. Then, allow it to crystallize. Diffusion crystallization can also be an effective method in these situations.[7]
-
Column Chromatography: While challenging with high-boiling solvents, you can dissolve your sample in a minimal amount of DMF or DMSO and dry-load it onto silica gel for column chromatography. Ensure your mobile phase is strong enough to elute the compound.
Q5: Can I use distillation for purification?
A5: Distillation is generally suitable for liquid compounds. Since this compound is a solid at room temperature, distillation is not a standard purification method.[8][9] However, if you are dealing with a liquid impurity that has a significantly different boiling point, vacuum distillation of the impurity might be possible before purifying the solid product by other means.
References
- Benchchem.
- Benchchem.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- SRD Pharma. 4-Amino-2-methoxypyrimidine-5-carbaldehyde.
- Benchchem. Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- Leyan. 4,6-Dimethoxypyrimidine-5-carbaldehyde | 4558-59-2.
- ResearchGate. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine | Request PDF.
- Achmem. This compound.
- Apollo Scientific. 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)
- Creative Proteomics Blog.
- NCBI Bookshelf.
- Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
- Sigma-Aldrich. 2-methoxypyrimidine-5-carbaldehyde AldrichCPR.
- ChemScene. 133731-61-0 | this compound.
Sources
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- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4,6-Dimethoxypyrimidine-5-carbaldehyde | 4558-59-2 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. achmem.com [achmem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Methoxypyrimidine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and direct method for synthesizing this compound is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.[1][2][3] The reaction typically involves treating an electron-rich pyrimidine with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
The primary challenges associated with this synthesis are:
-
Controlling Reaction Selectivity: The Vilsmeier reagent is a potent electrophile, and achieving formylation exclusively at the C5 position without side reactions can be difficult.[1][2]
-
Side Product Formation: Several side products can arise from reactions at other positions on the pyrimidine ring, or from the inherent reactivity of the starting materials and intermediates.
-
Product Isolation and Purification: The desired aldehyde can be challenging to separate from structurally similar side products and unreacted starting materials.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the most likely side products?
A2: The presence of multiple spots on a TLC plate is a common observation and can be indicative of several potential side products. The most frequently encountered impurities include:
-
Unreacted Starting Material: Incomplete conversion is a common issue and can be addressed by adjusting reaction time, temperature, or stoichiometry.[5]
-
4-Chloro-5-formylpyrimidine: If the starting material has a hydroxyl group at the C4 position (e.g., 4-hydroxypyrimidine-5-carbaldehyde), the Vilsmeier reagent can chlorinate this position.[6]
-
4-Hydroxypyrimidine-5-carbaldehyde: Incomplete methylation of a C4 hydroxyl group or hydrolysis of the C4 methoxy group during workup can lead to this impurity.[7]
-
Dimerization or Polymerization Products: Under certain conditions, the aldehyde product or reactive intermediates can undergo self-condensation or polymerization.[2]
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A3: Low yields can often be rectified by systematically optimizing the reaction conditions. Key parameters to consider include:
-
Stoichiometry of the Vilsmeier Reagent: The ratio of POCl₃ to DMF, as well as the ratio of the Vilsmeier reagent to the pyrimidine substrate, is critical. An excess of the reagent may lead to increased side product formation.
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The initial formation of the reagent is often performed at low temperatures (e.g., 0 °C), followed by heating to drive the formylation.[1][8]
-
Reaction Time: Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products over extended periods.[5]
-
Workup Procedure: The quenching and neutralization steps are critical. Pouring the reaction mixture onto ice and careful neutralization with a base like sodium acetate are common practices to hydrolyze the intermediate iminium salt and precipitate the product.[6][8]
Troubleshooting Guide: Common Side Products and Solutions
This section provides a more detailed analysis of specific side products, including their identification, mechanism of formation, and strategies for mitigation.
Side Product 1: 4-Chloro-5-formylpyrimidine
-
Symptom: A new, often less polar, spot on the TLC plate. The mass spectrum will show a molecular ion peak corresponding to the chlorinated product.
-
Cause: This side product is prevalent when using a pyrimidine precursor with a hydroxyl group at the C4 position. The phosphorus oxychloride in the Vilsmeier reagent is a powerful chlorinating agent and can readily convert the hydroxyl group into a chloride.[6]
-
Mechanism of Formation: The hydroxyl group at C4 can react with POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Prevention and Mitigation:
-
Protecting Group Strategy: If possible, start with a precursor where the C4 position is already methoxylated (4-methoxypyrimidine).
-
Control of Reagent Stoichiometry: Use the minimum effective amount of POCl₃ to favor formylation over chlorination.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of the chlorination side reaction.
-
Side Product 2: 4-Hydroxypyrimidine-5-carbaldehyde
-
Symptom: A more polar spot on the TLC plate compared to the desired product. The product may exhibit poor solubility in common organic solvents.
-
Cause: This impurity can arise from two main pathways:
-
Incomplete Methylation: If the synthesis starts from a 4-hydroxypyrimidine precursor that is methylated to 4-methoxypyrimidine, this side product indicates an incomplete methylation step.
-
Hydrolysis: The 4-methoxy group is susceptible to hydrolysis under acidic conditions, which can occur during the reaction or an acidic workup.[9][10]
-
-
Prevention and Mitigation:
-
Ensure Complete Methylation: If applicable, verify the completion of the methylation step by analytical techniques (TLC, NMR) before proceeding with formylation.
-
Careful Workup: Avoid prolonged exposure to strongly acidic conditions during the workup. Neutralize the reaction mixture promptly and efficiently.[11]
-
Purification: This side product can often be removed by column chromatography, taking advantage of its higher polarity.
-
| Side Product | Likely Cause | Prevention Strategy |
| 4-Chloro-5-formylpyrimidine | Use of 4-hydroxypyrimidine precursor with excess POCl₃ | Start with 4-methoxypyrimidine; control POCl₃ stoichiometry. |
| 4-Hydroxypyrimidine-5-carbaldehyde | Incomplete methylation of precursor or hydrolysis of the methoxy group. | Ensure complete methylation; perform a careful, non-acidic workup.[9][10][11] |
| Diformylated Products | Highly activated pyrimidine ring and excess Vilsmeier reagent. | Use a 1:1 stoichiometry of the Vilsmeier reagent; control reaction time.[2] |
| Unreacted Starting Material | Insufficient reaction time, temperature, or amount of Vilsmeier reagent. | Increase reaction time and/or temperature; monitor by TLC.[5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.[8]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-methoxypyrimidine (1 equivalent) in a suitable solvent (e.g., dichloromethane) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired reaction pathway for the synthesis.
Caption: Common side reaction leading to hydrolysis.
References
- Google Patents. (2009). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
DataPDF. (n.d.). (3-diethylaminopropylamino)pyrimidine, the metanilamides were investigated 2-phenylsulfonamido-4-methoxypyrimidines, N-alkylate. Retrieved from [Link]
-
Our Biochemistry. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]
-
PubMed. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde [Video]. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
PubMed. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Retrieved from [Link]
-
ResearchGate. (2022, January 8). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). One-Pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrimidines
Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrimidines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging reaction. The inherent electron-deficient nature of the pyrimidine ring presents unique hurdles not typically encountered with more electron-rich heterocycles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful outcomes in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the Vilsmeier-Haack formylation of pyrimidine substrates.
Issue 1: Very Low or No Yield of the Desired Formylated Product
Question: I am not getting any, or very little, of my desired formyl-pyrimidine. My starting material is either unreacted or has decomposed. What is going wrong?
Answer: This is the most common challenge and usually points to the fundamental reactivity of your specific pyrimidine substrate.
-
Core Problem: The Electron-Deficient Pyrimidine Ring. The pyrimidine ring is inherently "electron-poor" due to the presence of two electronegative nitrogen atoms. This deactivates it towards electrophilic aromatic substitution, the class of reaction to which the Vilsmeier-Haack belongs.[1] The Vilsmeier reagent itself is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation, making the reaction difficult without sufficient electron density in the substrate.[2]
-
Causality & Solution:
-
Substrate Activation is Key: For the reaction to proceed efficiently, the pyrimidine ring must be "activated" by electron-donating groups (EDGs). Without them, the reaction often fails.
-
Recommendation: Check the substituents on your pyrimidine ring. Strong activating groups like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups are often necessary to increase the nucleophilicity of the ring for a successful reaction. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will severely deactivate the ring, likely leading to reaction failure under standard conditions.[1][2][3]
-
-
Insufficiently Forcing Conditions: Deactivated or weakly activated substrates require more energy to react.
-
Recommendation: If your substrate has weak activating groups, you may need to use more forcing conditions. This can include increasing the reaction temperature (e.g., from room temperature to 60-80 °C or higher), extending the reaction time, or using a larger excess of the Vilsmeier reagent.[3][4] Always monitor the reaction progress by TLC or LC-MS to avoid excessive decomposition.
-
-
Issue 2: Complex Reaction Mixture with Multiple Spots on TLC/LC-MS
Question: My reaction seems to have worked, but I have a messy TLC plate with multiple products, and the yield of my target compound is low. What are the likely side reactions?
Answer: The formation of multiple byproducts is a frequent issue, often stemming from the reactivity of the Vilsmeier reagent itself or over-reactivity of the substrate.
-
Potential Side Reactions & Solutions:
| Side Reaction | Cause | Troubleshooting & Optimization |
| Di-formylation | The pyrimidine ring is highly activated, leading to formylation at multiple positions. | Carefully control the stoichiometry. Start with a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to your substrate.[3] Add the Vilsmeier reagent dropwise to the substrate solution to prevent localized high concentrations. |
| Chlorination | The Vilsmeier reagent (or residual POCl₃) can act as a chlorinating agent, especially at elevated temperatures. This is particularly noted for substrates with hydroxyl groups, though substitution may not always occur.[3][5] | Maintain the lowest effective reaction temperature. A prompt and efficient aqueous workup is critical to hydrolyze the intermediate iminium salt and quench any reactive chlorine species. |
| Ring Opening/Rearrangement | Certain substitution patterns on the pyrimidine or fused pyrimidine systems can lead to unexpected recyclization or rearrangement pathways under Vilsmeier-Haack conditions.[6][7] | This is highly substrate-specific. If you suspect this, a thorough literature search on similar pyrimidine systems is essential. It may be necessary to reconsider the synthetic strategy or protect sensitive functional groups. |
| Decomposition | High reaction temperatures or prolonged reaction times can cause the starting material or the desired product to decompose, often indicated by the reaction mixture turning dark or tar-like.[1] | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Ensure high-purity, dry solvents and reagents, as impurities can catalyze decomposition.[8] |
Frequently Asked Questions (FAQs)
Q1: What exactly is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction. It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][4][9] The reagent is prepared at low temperatures (e.g., 0 °C) before the addition of the pyrimidine substrate.[4]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q2: Why is pyrimidine so much harder to formylate than pyrrole or indole?
This comes down to fundamental electronics. Pyrrole and indole are considered electron-rich heterocycles. The lone pair of electrons on the nitrogen atom actively participates in the π-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack. Conversely, the two nitrogen atoms in the pyrimidine ring are electron-withdrawing, pulling electron density out of the ring system and deactivating it towards electrophiles.[1][10]
Caption: Reactivity of heterocycles towards Vilsmeier-Haack formylation.
Q3: Which position on the pyrimidine ring is most likely to be formylated?
Electrophilic attack on the pyrimidine ring preferentially occurs at the C-5 position. This is because it is the most electron-rich carbon on the ring, being flanked by two carbons rather than electron-withdrawing nitrogens. The intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized. The presence of activating groups at the C-2, C-4, or C-6 positions further enhances the nucleophilicity of the C-5 position.
Q4: I need to run this reaction at a larger scale. What are the key safety considerations?
The Vilsmeier-Haack reaction can be highly exothermic, especially during the formation of the reagent from POCl₃ and DMF.
-
Reagent Preparation: Always add POCl₃ dropwise to DMF under inert atmosphere with efficient stirring and cooling in an ice bath. Never add DMF to POCl₃.
-
Reaction Quench: The workup, which involves quenching the reaction mixture with water or an ice/base mixture, can also be highly exothermic and release HCl gas. This step must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.
Experimental Protocols & Data
Example Protocol: Formylation of 2-Methylpyrimidine-4,6-diol
This protocol is adapted from a study by Dalinger et al., which investigated the optimal solvent for this specific transformation.[5]
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (0.49 mL, 6.3 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (0.29 mL, 3.16 mmol) dropwise to the DMF with vigorous stirring.
-
Stir the resulting mixture at 0 °C for 30 minutes.
2. Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in the chosen solvent (see table below).
-
Heat the reaction mixture according to the conditions specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Stir the mixture overnight to allow for complete hydrolysis of the intermediate and precipitation of the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it in an oven at 60 °C.
-
The product is 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Data Summary: Effect of Solvent on Reaction Outcome[5]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Reflux | 6 | 50 |
| 1,2-Dichloroethane | Reflux | 6 | 54 |
| o-Xylene | 100 | 7 | 48 |
| DMF | 80 | 5 | 61 |
As the data shows, using DMF as both the reagent and the solvent provided the highest yield in the shortest time for this particular substrate.[5]
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues with your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxypyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of 4-Methoxypyrimidine-5-carbaldehyde. This valuable building block is often synthesized via the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the key challenges?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-methoxypyrimidine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] While effective, key challenges include achieving high yields, preventing the formation of chlorinated byproducts, and purification of the final product. The electron-rich nature of the pyrimidine ring, activated by the methoxy group, makes it susceptible to electrophilic attack, but also to potential side reactions under the harsh conditions of the Vilsmeier-Haack reaction.[2]
Q2: I am experiencing low yields in my Vilsmeier-Haack formylation of 4-methoxypyrimidine. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete reaction: The reactivity of the Vilsmeier reagent can be influenced by its preparation and the reaction temperature. Ensure that the Vilsmeier reagent is pre-formed at a low temperature (0-5 °C) before the addition of the substrate.[3] The subsequent reaction temperature may need to be optimized; for some electron-rich heterocycles, heating is required to drive the reaction to completion.[3]
-
Substrate quality: The purity of the starting 4-methoxypyrimidine is crucial. Impurities can interfere with the reaction.
-
Stoichiometry of reagents: The ratio of the Vilsmeier reagent to the substrate is a critical parameter. An excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts.[3]
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.[4]
To improve the yield, consider a systematic optimization of the reaction temperature, reaction time, and the stoichiometry of the Vilsmeier reagent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[5]
Q3: I am observing a significant amount of a byproduct in my reaction. What could it be and how can I minimize its formation?
A3: A common and problematic side reaction in the Vilsmeier-Haack formylation of methoxy-substituted pyrimidines is chlorination of the pyrimidine ring. The Vilsmeier reagent, or residual POCl₃, can act as a chlorinating agent, particularly at higher temperatures. This can lead to the formation of chloro-substituted pyrimidine derivatives, which can be difficult to separate from the desired product.
To minimize the formation of chlorinated byproducts:
-
Control the temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Optimize reagent stoichiometry: Use the minimum effective amount of the Vilsmeier reagent.
-
Careful work-up: Quenching the reaction mixture by pouring it onto crushed ice and then neutralizing it with a base can help to decompose any remaining reactive species.[6]
Q4: What is the best way to purify the crude this compound?
A4: Purification of the crude product is essential to obtain high-purity this compound. The choice of purification method depends on the scale of the reaction and the impurity profile.
-
Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization can be an effective purification method.[7] A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/heptane, or isopropanol.[8]
-
Column Chromatography: For complex mixtures or when impurities have similar polarities to the product, column chromatography on silica gel is the recommended method.[9] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Low reactivity of the substrate. 3. Insufficient reaction temperature or time. | 1. Ensure POCl₃ and DMF are fresh and anhydrous. Prepare the Vilsmeier reagent at 0-5 °C. 2. Verify the purity of the 4-methoxypyrimidine starting material. 3. After substrate addition at low temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction by TLC. Extend the reaction time if necessary.[3] |
| Multiple Spots on TLC (Byproduct Formation) | 1. Chlorination of the pyrimidine ring. 2. Diformylation or other side reactions. 3. Decomposition of starting material or product. | 1. Maintain a lower reaction temperature. Use a minimal excess of the Vilsmeier reagent. 2. Carefully control the stoichiometry of the reagents. Add the substrate solution dropwise to the Vilsmeier reagent. 3. Avoid excessive heating and prolonged reaction times. Ensure a proper work-up procedure. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous phase. 3. Co-elution of impurities during chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 3. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxypyrimidine (Starting Material)
The synthesis of 4-methoxypyrimidine can be achieved from the commercially available 4,6-dichloropyrimidine.
Step 1: Methoxylation of 4,6-Dichloropyrimidine [10]
-
Materials: 4,6-Dichloropyrimidine, Sodium methoxide (NaOMe), Methanol (anhydrous), Hydrochloric acid (1 M), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a suspension of 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise.
-
Heat the resulting suspension at reflux (approximately 65 °C) for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, remove the majority of the solvent under reduced pressure.
-
To the residue, add 1 M aqueous HCl and dichloromethane. Separate the layers.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate-hexanes) to obtain 4,6-dimethoxypyrimidine. To obtain 4-methoxypyrimidine, a more selective synthesis starting from 4-chloropyrimidine would be necessary.
-
Protocol 2: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
This protocol is a general guideline and may require optimization for optimal results.
-
Materials: 4-Methoxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Crushed ice, Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Formylation Reaction: Dissolve 4-methoxypyrimidine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir the mixture until all the ice has melted and the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterization Data (Exemplary)
The following are expected spectral data for this compound. Actual values may vary slightly.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (s, 1H, -CHO), 8.9 (s, 1H, Ar-H), 8.6 (s, 1H, Ar-H), 4.1 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.0 (-CHO), 170.0, 160.0, 158.0, 110.0, 56.0 (-OCH₃) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₆H₇N₂O₂: 139.0508; found 139.0502 |
Visualizing the Workflow
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 4-methoxypyrimidine.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(9), 1125-1128.
-
Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
-
ARKIVOC. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
- Google Patents. Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. [Link]
-
ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. [https://www.researchgate.net/publication/285586618_Formylation_of_47-Dihydro-124-triazolo15-a]pyrimidines_Using_Vilsmeier-Haack_Conditions_INTRODUCTION]([Link])
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
ResearchGate. ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents. [Link]
-
National Center for Biotechnology Information. 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2. [Link]
-
PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4,6-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for 4-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, reaction, and storage of this versatile heterocyclic aldehyde. By understanding its potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am seeing a new, more polar impurity in my reaction mixture upon standing in solution. What could it be?
This is a common observation and is often attributable to the oxidation of the aldehyde moiety.
-
Plausible Cause: The aldehyde group (-CHO) in this compound is susceptible to oxidation, especially in the presence of air (oxygen), mild oxidizing agents, or under prolonged storage in certain solvents. This reaction converts the aldehyde to the corresponding carboxylic acid, 4-methoxypyrimidine-5-carboxylic acid. Carboxylic acids are generally more polar than aldehydes, which would explain the appearance of a new, more polar spot on your TLC plate or a new peak with a shorter retention time in reverse-phase HPLC.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: When working with solutions of this compound for extended periods, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Choice: Use freshly distilled or de-gassed solvents to remove dissolved oxygen.
-
Storage: Store the compound as a solid in a cool, dark place. If a stock solution is necessary, prepare it fresh and use it promptly.
-
Q2: My reaction yield is consistently low when using this compound in an acidic medium. What might be happening?
Low yields in acidic conditions can often be traced to the hydrolysis of the methoxy group.
-
Plausible Cause: The 4-methoxy group is an electron-donating group that activates the pyrimidine ring. However, under acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This enhances the electrophilicity of the ring and can make the methoxy group susceptible to nucleophilic attack by water, leading to its hydrolysis. The product of this degradation would be 4-hydroxypyrimidine-5-carbaldehyde. This byproduct may not participate in your desired reaction, thus lowering the overall yield. The acid-catalyzed hydrolysis of similar methoxypyrimidines is a known phenomenon.
-
Troubleshooting & Prevention:
-
pH Control: If your reaction chemistry allows, try to maintain the pH as close to neutral as possible. Buffering the reaction mixture can be an effective strategy.
-
Anhydrous Conditions: If the reaction tolerates it, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time & Temperature: Minimize reaction times and use the lowest effective temperature to reduce the rate of this degradation pathway.
-
Q3: I am performing a reaction with a primary/secondary amine and observing multiple products. Is my starting material impure?
While starting material purity should always be verified, the formation of multiple products in reactions with amines can be a direct consequence of the reactivity of your aldehyde.
-
Plausible Cause: The aldehyde group readily reacts with primary and secondary amines to form an imine (Schiff base) through a condensation reaction.[1][2][3] This is often the desired reaction. However, if the reaction conditions are not optimized, or if there are other nucleophiles present, you might observe side reactions. For instance, if your reaction is run in an alcohol solvent, you could form a hemiacetal or acetal. The pyrimidine ring itself, being electron-deficient, can also potentially undergo nucleophilic aromatic substitution, although this is less likely under mild conditions compared to the aldehyde's reactivity.
-
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a precise stoichiometry of your amine to the aldehyde.
-
Solvent Selection: Choose a solvent that does not compete in the reaction. Aprotic solvents are often a good choice.
-
Temperature Control: These reactions can be exothermic. Running the reaction at a controlled, lower temperature can help to minimize side product formation.
-
Q4: My compound seems to be discoloring and degrading upon exposure to light. Is this expected?
Yes, photodegradation is a known degradation pathway for many aromatic and heterocyclic compounds, including pyrimidine derivatives.
-
Plausible Cause: Aromatic aldehydes and pyrimidine rings can absorb UV light, which can excite the molecule to a higher energy state.[4] This excited state can then undergo various reactions, leading to degradation. The specific photoproducts can be complex and varied, but often involve radical-mediated processes. This can lead to polymerization or the formation of various rearranged or fragmented products, often observed as a discoloration (e.g., turning yellow or brown) of the material.
-
Troubleshooting & Prevention:
-
Light Protection: Always store this compound in amber vials or containers that protect it from light.
-
Reaction Setup: When running reactions, particularly for extended periods, wrap the reaction vessel in aluminum foil to exclude light.
-
Photostability Studies: If your application requires exposure to light, it is crucial to perform controlled photostability studies to understand the degradation kinetics and identify the photoproducts.
-
Troubleshooting Guide: A Deeper Dive
| Observed Issue | Potential Degradation Pathway | Proposed Mechanism | Analytical Confirmation | Recommended Action |
| Appearance of a new, more polar spot/peak. Loss of starting material over time in solution. | Oxidation | The aldehyde is oxidized to a carboxylic acid. | LC-MS to confirm the mass of the new peak (M+16). ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a carboxylic acid proton (>10 ppm, often broad). | Work under an inert atmosphere. Use de-gassed solvents. Prepare solutions fresh. |
| Reduced yield in acidic, aqueous media. Appearance of a new byproduct. | Hydrolysis | Acid-catalyzed nucleophilic attack of water on the C4 position, leading to the loss of methanol. | LC-MS to confirm the mass of the byproduct (M-14). ¹H NMR will show the disappearance of the methoxy signal (~4 ppm). | Buffer the reaction to a higher pH if possible. Use anhydrous conditions. Minimize reaction time and temperature. |
| Formation of multiple products in the presence of nucleophiles (e.g., amines). | Nucleophilic Addition/Condensation | Reaction of the aldehyde with the nucleophile. For amines, this leads to imine formation. | LC-MS and NMR to characterize the different products. | Control stoichiometry carefully. Use a non-competing solvent. Optimize reaction temperature. |
| Discoloration (yellowing/browning) of the solid or solution upon light exposure. | Photodegradation | Absorption of UV light leads to excited states that can undergo various radical or rearrangement reactions. | UV-Vis spectroscopy to monitor changes in absorbance. HPLC to track the appearance of multiple degradation peaks. | Store in light-protected containers. Shield reactions from light. |
Visualizing the Degradation Pathways
To further clarify these potential degradation routes, the following diagrams illustrate the key chemical transformations.
Caption: Key degradation pathways of this compound.
Experimental Protocols: Forced Degradation Study
To proactively identify potential degradation products and establish the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended.
Objective: To accelerate the degradation of this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C.
-
Photodegradation: Expose 1 mL of the stock solution in a clear glass vial to a UV light source (e.g., 254 nm or a photostability chamber).
-
Control: Keep 1 mL of the stock solution mixed with 1 mL of methanol at room temperature, protected from light.
-
-
Time Points: Analyze the samples at initial (t=0), 2, 4, 8, and 24 hours.
-
Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV. Monitor the percentage degradation of the parent compound and the formation of new peaks.
-
For significant degradation peaks, perform LC-MS analysis to obtain mass information for structural elucidation.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
By following this guide, you will be better equipped to anticipate and troubleshoot potential stability issues with this compound, leading to more robust and reproducible scientific outcomes.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). ResearchGate. Available at: [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. ACS Publications. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. ResearchGate. Available at: [Link]
-
Acid base catalytic mechanism of the dihydropyrimidine dehydrogenase from pH studies. PubMed. Available at: [Link]
-
Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. National Institutes of Health (NIH). Available at: [Link]
-
The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. PubMed. Available at: [Link]
-
Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. ACS Publications. Available at: [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Photochemical degradation of polycyclic aromatic hydrocarbons in oil films. PubMed. Available at: [Link]
-
Acrolein. Wikipedia. Available at: [Link]
-
Additional evidence for the exceptional mechanism of the acid-catalysed hydrolysis of 4-oxopyrimidine nucleosides: hydrolysis of 1-(1-alkoxyalkyl)uracils, seconucleosides, 3′-C-alkyl nucleosides and nucleoside 3′,5′-cyclic monophosphates. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: 4-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support resource for 4-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from two main sources: the synthetic route and degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials (e.g., 4-methoxypyrimidine), reagents from the formylation step (such as those used in a Vilsmeier-Haack reaction), and related pyrimidine byproducts.[1][2][3]
-
Degradation Products: The most common impurity is 4-methoxypyrimidine-5-carboxylic acid , which forms via air oxidation of the aldehyde functional group.[4] This is often observed as a difficult-to-remove, polar impurity that can interfere with subsequent reactions.
Q2: How should I properly store this compound to minimize degradation?
A2: Given its susceptibility to oxidation, proper storage is critical. Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, keep it in a cool, dark place, such as a refrigerator or freezer, to slow the rate of oxidation.[5][6]
Q3: What are the recommended analytical techniques for assessing the purity of my sample?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique for visualizing the number of components in your sample. It's also crucial for developing solvent systems for column chromatography.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for identifying and quantifying impurities. The aldehyde proton typically appears as a sharp singlet between 9-10 ppm in ¹H NMR. The presence of a broad peak between 10-13 ppm often indicates the carboxylic acid impurity.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is ideal for determining purity with high accuracy (e.g., >99%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a problem/cause/solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent yellow or brown coloration in the final product. | 1. Presence of colored, non-polar impurities from the synthesis. 2. Polymeric byproducts formed during the reaction. | Primary: Perform recrystallization from a suitable solvent system (see Protocol 1). Secondary: If color persists after recrystallization, treat a solution of the crude product with activated charcoal before hot filtration. Use charcoal sparingly to avoid loss of the desired product. |
| NMR analysis shows a peak for 4-methoxypyrimidine-5-carboxylic acid. | The aldehyde has oxidized due to exposure to air, moisture, or oxidizing agents.[4] | Method A (Chromatography): Use flash column chromatography. The carboxylic acid is significantly more polar and will have a lower Rf, allowing for separation (see Protocol 2). Method B (Chemical Extraction): For significant amounts of acid impurity, perform a bisulfite extraction. This method selectively isolates the aldehyde from other non-aldehyde compounds (see Protocol 3).[8][9] |
| TLC plate shows smearing or multiple spots that are difficult to separate. | 1. The compound may be decomposing on the acidic silica gel.[4] 2. The chosen TLC solvent system has poor resolving power for the specific impurities present. | For Silica Decomposition: Before running a column, neutralize the silica gel by preparing the slurry with your eluent containing 0.5-1% triethylamine. For Poor Resolution: Systematically screen different solvent systems. Vary the ratio of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[7] |
| The compound "oils out" instead of crystallizing during recrystallization. | 1. The solution is cooling too rapidly ("shock cooling").[10] 2. The chosen solvent is too good a solvent, even at low temperatures. 3. High levels of impurities are inhibiting crystal lattice formation. | Improve Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Change Solvent System: If oiling out persists, use an anti-solvent diffusion method. Dissolve the compound in a minimal amount of a good solvent (e.g., DMF, DCM) and place it in a larger chamber containing a poor, miscible solvent (e.g., Hexane, Diethyl Ether).[11] |
Detailed Experimental Protocols
Workflow for Purification Method Selection
The choice of purification method depends on the nature and quantity of impurities. This workflow provides a logical decision-making process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. aksci.com [aksci.com]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
stability issues of 4-Methoxypyrimidine-5-carbaldehyde in solution
Welcome to the technical support center for 4-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its chemical structure, featuring an electron-deficient pyrimidine ring, a reactive aldehyde group, and a methoxy substituent, presents several potential stability issues in solution. Understanding these challenges is critical for its effective use in multi-step syntheses and biological assays. This guide will address the most common stability problems, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause and is it still usable?
A change in color, typically to yellow or brown, is a common indicator of degradation. The most likely cause is the oxidation of the aldehyde group to a carboxylic acid (4-methoxy-5-pyrimidinecarboxylic acid) or other colored polymeric byproducts. Aromatic aldehydes can be susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.
Whether the compound is still usable depends on the extent of degradation and the tolerance of your specific reaction to impurities. For sensitive applications, it is highly recommended to assess the purity of the solution using techniques like HPLC or NMR before proceeding. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
Q2: I observe a precipitate forming in my stock solution. What could be the reason?
Precipitation can occur for several reasons:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. Ensure you are not exceeding its solubility limit.
-
Degradation Product: The precipitate could be a degradation product that is less soluble than the starting material. For instance, the corresponding carboxylic acid formed via oxidation might be less soluble in certain organic solvents.
-
Reaction with Solvent: In protic solvents like methanol or ethanol, aldehydes can form hemiacetals or acetals, which may have different solubility profiles. While this is an equilibrium process, changes in temperature or concentration can shift it towards the less soluble species.
It is advisable to analyze the precipitate and the supernatant separately to identify the cause.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Atmosphere | Light Conditions | Container |
| Solid | 2-8°C or -20°C | Inert gas (Argon or Nitrogen) | Protect from light (amber vial) | Tightly sealed |
| Solution | -20°C or -80°C | Inert gas (Argon or Nitrogen) | Protect from light (amber vial) | Tightly sealed, single-use aliquots |
Rationale:
-
Low Temperature: Slows down the rate of potential degradation reactions.
-
Inert Atmosphere: Minimizes contact with oxygen, thereby reducing the risk of oxidation.
-
Protection from Light: Pyrimidine derivatives can be light-sensitive, and UV exposure can lead to photodegradation.[1][2]
-
Tightly Sealed Container: Prevents moisture absorption and exposure to air.
-
Single-Use Aliquots: Avoids repeated freeze-thaw cycles which can accelerate degradation.
Q4: Which solvents are recommended for preparing stock solutions?
For stock solutions, anhydrous aprotic solvents are generally preferred to minimize the risk of hydrolysis or acetal formation. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
For reactions where protic solvents are necessary, it is best to prepare the solution immediately before use.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound in solution.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Possible Cause A: Degradation of the Aldehyde
The aldehyde functional group is the most reactive site for degradation.
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, check the purity of your this compound stock solution using HPLC-UV or ¹H NMR. Look for the appearance of new peaks or a decrease in the area of the main peak over time.
-
Prepare Fresh Solutions: If the solution is old or has been stored improperly, prepare a fresh solution from solid material.
-
Inert Atmosphere: When setting up your reaction, ensure that the reaction vessel is purged with an inert gas like argon or nitrogen to minimize oxidation.
-
Possible Cause B: Instability under Reaction Conditions
The compound may be unstable under the specific pH or temperature conditions of your experiment.
-
Troubleshooting Steps:
-
pH Sensitivity: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. If your reaction involves strong acids or bases, consider if the this compound is stable under these conditions. A small-scale stability study by incubating the compound under the reaction conditions (without other reactants) and monitoring by TLC or HPLC can be informative.
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating can promote degradation. If your reaction requires high temperatures, minimize the reaction time as much as possible.
-
Issue 2: Appearance of an Impurity with a Higher Molecular Weight in Mass Spectrometry
Possible Cause: Dimerization or Aldol-type Reactions
While less common for aromatic aldehydes without α-hydrogens, under certain basic conditions, side reactions involving the aldehyde can occur. A more likely scenario is a reaction with nucleophilic impurities or reagents in your reaction mixture.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity and free from nucleophilic contaminants.
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a nucleophile could lead to side reactions.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Visualizing the Troubleshooting Workflow
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under your specific experimental conditions, we recommend the following protocols.
Protocol 1: HPLC-Based Stability Assay
This protocol allows for the quantitative assessment of the compound's stability over time.
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in your solvent of interest (e.g., DMSO, reaction buffer).
-
Incubation: Aliquot the solution into several vials and incubate them under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC.
-
HPLC Analysis: Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Monitor the elution at a relevant UV wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Protocol 2: ¹H NMR Stability Assessment
This method is useful for identifying the structures of degradation products.
-
Prepare NMR Sample: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum immediately after preparation. This will serve as your t=0 reference.
-
Incubate and Monitor: Store the NMR tube under the desired test conditions. Periodically acquire new spectra (e.g., after 24, 48, and 72 hours).
-
Spectral Analysis: Compare the spectra over time. Look for a decrease in the intensity of the signals corresponding to the starting material and the appearance of new signals. The chemical shifts and coupling patterns of the new signals can help in identifying the degradation products. For example, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broader signal might suggest oxidation to a carboxylic acid.
References
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. [Link]
-
Britannica, T. Editors of Encyclopaedia (2023, December 23). Aldehyde. Encyclopedia Britannica. [Link]
-
Kenner, G. W., Lythgoe, B., & Todd, A. R. (1942). HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. The Journal of the Chemical Society. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. [Link]
-
Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10455–10460. [Link]
-
Nuevo, M., Milievic, M., & de Marcellus, P. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA Technical Reports Server. [Link]
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Technical Support Center: Synthesis of 4-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and explore alternative catalytic systems to optimize your synthetic routes. Our goal is to provide practical, field-tested insights to enhance the efficiency, sustainability, and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?
The most established and widely used method for the formylation of electron-rich and some electron-deficient heterocyclic systems, including pyrimidine derivatives, is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the 4-position activates the ring, directing the substitution to the electron-rich 5-position.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Caption: Mechanism of the Vilsmeier-Haack reaction for aldehyde synthesis.
Question 2: I am experiencing low yields and significant side product formation with the Vilsmeier-Haack reaction. How can I troubleshoot this?
Low yields and impurities are common hurdles. The Vilsmeier-Haack reaction is sensitive to several parameters. Here’s a guide to troubleshoot your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture can decompose POCl₃ and the active reagent. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-quality POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Insufficient Reaction Temperature/Time: The activation energy for the electrophilic attack may not be reached. | 2. Gradually increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A study on a similar substrate showed that reaction time and solvent choice are crucial.[3] | |
| Multiple Products/Impurities | 1. Overheating: Excessive heat can lead to decomposition of the starting material or product and promote side reactions. | 1. Maintain strict temperature control. Add POCl₃ dropwise to the DMF solution in an ice bath to manage the initial exothermic reaction. |
| 2. Incorrect Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to undesired secondary reactions. | 2. Optimize the molar ratio of the pyrimidine substrate to the Vilsmeier reagent. Start with a 1:1.2 ratio of substrate to POCl₃. | |
| Difficulty in Product Isolation | 1. Incomplete Hydrolysis: The iminium salt intermediate may not have fully converted to the aldehyde. | 1. Ensure the reaction mixture is thoroughly quenched with ice-cold water or a basic solution (e.g., saturated NaHCO₃) and stirred for an adequate period until the intermediate is no longer visible on TLC. |
| 2. Product Solubility: The product might have some solubility in the aqueous phase. | 2. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). |
Question 3: Are there palladium-based catalysts suitable for the direct formylation of 4-methoxypyrimidine?
While palladium catalysts are exceptionally versatile, particularly for cross-coupling reactions like Suzuki-Miyaura on pyrimidine scaffolds[4], direct palladium-catalyzed C-H formylation at the 5-position of 4-methoxypyrimidine is not a commonly reported method. The challenge lies in achieving regioselective C-H activation and subsequent carbonylation/formylation over other potential reactive sites.
However, the field of palladium-catalyzed C-H activation is rapidly evolving. A hypothetical approach could involve:
-
Directed C-H Activation: Using a directing group to guide the palladium catalyst to the C5 position.
-
Formylating Agent: Employing a suitable formylating agent, such as CO gas with a silane or other formyl surrogates.
Researchers looking for palladium-based methods might consider a multi-step approach, such as a palladium-catalyzed borylation or halogenation at the 5-position, followed by conversion to the aldehyde.
Question 4: What are the most promising palladium-free alternative catalysts for this synthesis?
Given the cost and potential toxicity of palladium, exploring palladium-free alternatives is a significant area of research. Several promising avenues exist for pyrimidine synthesis and functionalization.
-
Other Transition Metal Catalysts (Iron, Manganese, Nickel):
-
Iron (Fe): Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. Iron complexes have been shown to catalyze the synthesis of pyrimidines from carbonyl derivatives and amidines.[5] While direct formylation is a different transformation, iron's ability to facilitate C-N and C-C bond formation suggests its potential in C-H functionalization under the right conditions.
-
Manganese (Mn) & Nickel (Ni): These metals have also been used in multicomponent reactions to construct pyrimidine rings.[5] Their catalytic cycles often involve hydrogen auto-transfer or dehydrogenative coupling, which could be adapted for C-H functionalization.
-
-
Metal-Free Catalytic Systems:
-
Hypervalent Iodine Reagents: Reagents like Koser's reagent (hydroxy(tosyloxy)iodobenzene) can be used in metal-free, regioselective syntheses of substituted pyrimidines.[6] These methods often proceed through unique intermediates, offering an alternative to traditional transition metal catalysis.
-
Brønsted Acid Catalysis: Brønsted acids have been shown to mediate cycloadditions for the synthesis of fluorinated 4-aminopyrimidines, demonstrating their utility in constructing the pyrimidine core without metals.
-
Catalytic Vilsmeier-Haack Reaction: Recent advancements have led to a catalytic version of the Vilsmeier-Haack reaction for formylating indoles, which utilizes a P(III)/P(V)=O cycle.[7] This approach significantly reduces the amount of phosphorus reagent required and could potentially be adapted for pyrimidine substrates.
-
-
Nanocatalysts:
-
Magnetic Nanocatalysts: Catalysts based on magnetic cores like iron oxide (Fe₃O₄) functionalized with active sites offer excellent reactivity and, crucially, easy separation and recyclability.[8][9] Various nanocatalysts have been successfully employed for the synthesis of fused pyrimidine systems, demonstrating their potential for green and efficient chemical transformations.[8]
-
Caption: A generalized workflow for screening alternative catalysts.
Question 5: How do I select the most appropriate alternative catalyst for my research needs?
The choice of catalyst depends on a balance of factors including performance, cost, and alignment with green chemistry principles.
| Catalytic System | Key Advantages | Potential Challenges | Best Suited For |
| Vilsmeier-Haack | Well-established, reliable, high yields for many substrates.[2] | Stoichiometric use of hazardous POCl₃, can be sensitive to moisture.[7] | Rapid, small-to-medium scale synthesis where established protocols are preferred. |
| Iron/Manganese | Low cost, low toxicity, environmentally benign.[5] | May require ligand screening and optimization; catalytic activity can be lower than precious metals. | Green chemistry initiatives, large-scale synthesis where cost is a major driver. |
| Metal-Free Systems | Avoids metal contamination in the final product, often uses cheaper reagents.[6] | May have a narrower substrate scope or require specific activating groups. | Pharmaceutical synthesis where metal-free products are critical. |
| Nanocatalysts | High activity, excellent recyclability, aligns with green chemistry principles.[8][9] | Catalyst synthesis and characterization required, potential for leaching. | Process chemistry and sustainable manufacturing where catalyst reuse is paramount. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a documented procedure for the formylation of a similar pyrimidine derivative and serves as a reliable starting point.[3]
Materials:
-
2-methylpyrimidine-4,6-diol (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Ice
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add 2-methylpyrimidine-4,6-diol (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC. The original study noted that using DMF as a solvent resulted in a higher yield and shorter reaction time compared to other solvents like benzene or dichloroethane.[3]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Hydrolysis & Neutralization: Stir the aqueous mixture overnight to ensure complete hydrolysis of the iminium intermediate.[3] Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Heliyon. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
The Role of Pyrimidine Aldehydes in Advanced Chemical Synthesis. Medium. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Open Ukrainian Citation Index (OUCI). Available at: [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications. Growing Science. Available at: [Link]
-
Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Direct metalation of pyrimidine. Synthesis of some 4-substituted pyrimidines. ACS Publications. Available at: [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Center for Biotechnology Information. Available at: [Link]
-
Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. National Center for Biotechnology Information. Available at: [Link]
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- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Methoxypyrimidine-5-carbaldehyde vs other pyrimidine aldehydes in synthesis
A Comparative Guide for the Synthetic Chemist: 4-Methoxypyrimidine-5-carbaldehyde vs. Other Pyrimidine Aldehydes
In the landscape of modern drug discovery and materials science, pyrimidine derivatives are prized scaffolds due to their prevalence in biologically active molecules and functional materials.[1][2][3][4] Pyrimidine-5-carbaldehydes, in particular, serve as exceptionally versatile building blocks, offering a reactive handle for a multitude of chemical transformations.[5][6] However, the synthetic outcome is profoundly influenced by the substitution pattern on the pyrimidine ring.
This guide provides an in-depth comparison of this compound with other commonly encountered pyrimidine aldehydes, such as 2-chloropyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde. We will explore how the electronic nature of the substituent dictates the reactivity of the aldehyde and its utility in key synthetic operations, supported by experimental data and detailed protocols.
The Decisive Role of Electronics: Reactivity Profile
The reactivity of the aldehyde group at the C5 position is intrinsically linked to the electronic properties of the substituents on the pyrimidine ring. The two nitrogen atoms in the ring are inherently electron-withdrawing, rendering the ring electron-deficient. This effect is then modulated by substituents at the C2, C4, and C6 positions.
-
This compound : The methoxy group (-OCH₃) at the C4 position is a strong electron-donating group (EDG) through resonance. This effect increases the electron density of the pyrimidine ring, which in turn slightly reduces the electrophilicity of the C5-aldehyde carbon. While still reactive, it is less activated compared to its halogenated counterparts.
-
2-Chloropyrimidine-5-carbaldehyde : The chlorine atom is an electron-withdrawing group (EWG) through induction. This further depletes the electron density of the pyrimidine ring, making the aldehyde carbon significantly more electrophilic and susceptible to nucleophilic attack.[7] Additionally, the chlorine atom itself is a reactive site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[8][9][10]
-
2-Aminopyrimidine-5-carbaldehyde : The amino group (-NH₂) is a very strong electron-donating group through resonance. This significantly increases the electron density of the ring, thereby deactivating the aldehyde towards nucleophilic attack compared to the other analogs.[11][12]
Comparative Analysis of Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance across a range of chemical reactions. Below, we compare these aldehydes in three fundamental synthetic operations.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for generating amine scaffolds. The reaction proceeds via the formation of an imine intermediate, followed by its reduction. The rate-limiting step can be the initial imine formation, which is sensitive to the electrophilicity of the aldehyde.
-
This compound : Exhibits moderate reactivity. The electron-donating methoxy group does not significantly hinder the reaction, which proceeds efficiently under standard conditions (e.g., NaBH(OAc)₃ or NaBH₄), though it may require slightly longer reaction times or mild heating compared to chloro-substituted analogs.
-
2-Chloropyrimidine-5-carbaldehyde : The enhanced electrophilicity of the aldehyde leads to rapid imine formation. This often allows for milder reaction conditions and shorter reaction times. However, a key consideration is the potential for SNAr at the C2 position if the amine nucleophile is particularly strong or if reaction temperatures are elevated.
-
2-Aminopyrimidine-5-carbaldehyde : The strongly deactivating nature of the amino group can make imine formation sluggish. Harsher conditions, such as the use of a Lewis acid catalyst or higher temperatures, may be necessary to drive the reaction to completion.
| Aldehyde | Typical Reducing Agent | Relative Rate | Key Considerations |
| This compound | NaBH(OAc)₃, NaBH₄ | Moderate | General purpose, good yields. |
| 2-Chloropyrimidine-5-carbaldehyde | NaBH(OAc)₃, NaBH₃CN | Fast | Risk of SNAr with amine nucleophile. |
| 2-Aminopyrimidine-5-carbaldehyde | NaBH₄, H₂/Pd-C | Slow | May require catalytic acid or elevated temperature. |
Wittig Reaction (Olefination)
The Wittig reaction converts aldehydes into alkenes, a critical C-C bond-forming transformation.[13][14][15] The reaction is generally robust, but the electronic nature of the aldehyde can influence yields and, in some cases, stereoselectivity.
-
This compound : Reacts readily with both stabilized and unstabilized Wittig reagents. The electron-rich nature of the ring does not impede the initial nucleophilic attack of the ylide.
-
2-Chloropyrimidine-5-carbaldehyde : The electron-deficient nature of the aldehyde typically ensures a fast and efficient reaction. It is an excellent substrate for Wittig reactions, including those with less reactive, stabilized ylides.
-
2-Aminopyrimidine-5-carbaldehyde : Generally undergoes Wittig reactions without issue, although the reaction kinetics might be slower compared to the chloro-analog.
| Aldehyde | Reactivity with Stabilized Ylides | Reactivity with Unstabilized Ylides | Potential Side Reactions |
| This compound | Good | Excellent | None typically observed. |
| 2-Chloropyrimidine-5-carbaldehyde | Excellent | Excellent | None typically observed. |
| 2-Aminopyrimidine-5-carbaldehyde | Good | Good | None typically observed. |
Palladium-Catalyzed Cross-Coupling
This area highlights the most significant strategic difference. Halogenated pyrimidines are substrates for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for late-stage functionalization of the pyrimidine core.
-
This compound : Not a substrate for cross-coupling at the C4 position. Its value lies in reactions involving the aldehyde group exclusively.
-
2-Chloropyrimidine-5-carbaldehyde : This is a dual-purpose building block. The aldehyde can be reacted first, followed by a Suzuki coupling at the C2-chloro position.[16][17] Alternatively, the coupling can be performed first, introducing a new substituent at C2, before utilizing the aldehyde. This synthetic flexibility is a major advantage. The electron-deficient nature of the ring makes the C-Cl bond highly activated for oxidative addition to the palladium catalyst.[16][18]
-
2-Aminopyrimidine-5-carbaldehyde : Like the methoxy analog, it is not a substrate for cross-coupling at the C2 position.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key transformations.
Protocol 1: Reductive Amination of this compound
This protocol describes the reaction with a generic primary amine.
Materials:
-
4-Amino-2-methoxypyrimidine-5-carbaldehyde (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2-methoxypyrimidine-5-carbaldehyde (1.0 equiv) and dissolve in anhydrous DCM.[19]
-
Add the primary amine (1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Suzuki Coupling of 2-Chloropyrimidine-5-carbaldehyde
This protocol outlines a general procedure for coupling with an arylboronic acid.[20]
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)[8]
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a dry Schlenk flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to obtain the 2-arylpyrimidine-5-carbaldehyde.
Conclusion and Strategic Recommendations
The choice between this compound and its counterparts is a strategic decision dictated by the overall synthetic plan.
-
Choose this compound when your synthesis requires a moderately reactive aldehyde and the final target benefits from an electron-donating methoxy group, which can be important for modulating the physicochemical properties of a final compound. It is ideal for when no further functionalization of the pyrimidine core is needed.
-
Choose 2-Chloropyrimidine-5-carbaldehyde when you require a highly reactive aldehyde for challenging transformations or when you plan for subsequent C-C, C-N, or C-S bond formation at the C2 position via cross-coupling. Its dual reactivity makes it a powerful and flexible intermediate for building molecular complexity.
-
Choose 2-Aminopyrimidine-5-carbaldehyde when the strongly electron-donating amino group is a required pharmacophore in the final target. Be prepared for potentially sluggish reactivity at the aldehyde and adjust conditions accordingly.
By understanding the inherent electronic properties and reactivity profiles of these valuable building blocks, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel chemical entities.
References
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Pharmaffiliates. Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Autechaux. 2-Chloropyrimidine-5-carbaldehyde CAS#933702-55-7 with Jenny manufacturerv. [Link]
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ResearchGate. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Pharmaffiliates. Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D. [Link]
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Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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YouTube. the Wittig reaction. [Link]
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Organic Syntheses. 2-Chloropyrimidine. [Link]
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Wikipedia. Wittig reaction. [Link]
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Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
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Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]
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Chemistry LibreTexts. Wittig Reaction. [Link]
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ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]
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PMC - NIH. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]
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Journal of the Chemical Society (Resumed) (RSC Publishing). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. [Link]
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GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
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PubChem. 4-Amino-2-methoxypyrimidine-5-carbaldehyde. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF. [Link]
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Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]
-
ResearchGate. Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF. [Link]
-
New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
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SciELO. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
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SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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comparing biological activity of 4-Methoxypyrimidine-5-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrimidine-5-Carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold and the Quest for Novel Bioactive Agents
The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs and biologically active molecules.[1][2] Its versatile structure allows for extensive functionalization, leading to compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide focuses on derivatives of pyrimidine-5-carbaldehyde, with a particular interest in the influence of substituents at the 4-position, such as the methoxy group found in 4-methoxypyrimidine-5-carbaldehyde.
While 4-methoxypyrimidine itself is recognized as a valuable building block in pharmaceutical and agrochemical synthesis[5], a comprehensive review of current scientific literature reveals a scarcity of specific biological activity data for derivatives directly functionalized from the this compound core. As senior application scientists, we recognize that this is a common challenge in drug discovery. The absence of data for a specific scaffold necessitates a logical, evidence-based exploration of its closest structural analogs.
Therefore, this guide will first establish the foundational role of the broader pyrimidine class and then delve into a comparative analysis of various pyrimidine derivatives where the 5-carbaldehyde group (or a moiety derived from it) is a key feature. We will examine how modifications to the pyrimidine core influence biological outcomes, providing researchers with a robust framework for designing future screening and synthesis programs targeting this promising chemical space. The analysis will be grounded in published experimental data, focusing on anticancer, kinase inhibitory, and antimicrobial activities.
Anticancer and Antiproliferative Activity: Targeting Uncontrolled Cell Growth
Pyrimidine derivatives have been extensively investigated as anticancer agents, primarily due to their structural resemblance to the nucleobases of DNA and RNA, allowing them to interfere with cellular replication and signaling pathways crucial for tumor growth.[1][6]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a thiazole ring linked to the pyrimidine core, combined with a 3,4,5-trimethoxyphenyl group, has yielded potent antiproliferative agents.[7][8] In a series of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines, derivatives featuring a piperazine moiety at the 6-position of the pyrimidine ring demonstrated the most significant activity.[7] This suggests that the piperazine group may be crucial for interacting with the biological target, potentially through hydrogen bonding or by improving the compound's pharmacokinetic properties.
Furthermore, fusing the pyrimidine ring with other heterocyclic systems, such as in thiazolo[4,5-d]pyrimidines, can enhance cytotoxicity. The introduction of a trifluoromethyl (CF3) group, known to improve bioavailability, combined with a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold, led to compounds with potent activity against various cancer cell lines, including renal cancer.[9]
Comparative Antiproliferative Data
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | Activity Metric | Value | Reference |
| Thiazole-Pyrimidine | Compound 4b (piperazine substituted) | HOP-92 (NSCLC) | % Growth Inh. | 86.28% @ 10 µM | [7] |
| Thiazole-Pyrimidine | Compound 4a (piperazine substituted) | HCT-116 (Colorectal) | % Growth Inh. | 40.87% @ 10 µM | [7] |
| Thiazole-Pyrimidine | Compound 4h (piperazine substituted) | SK-BR-3 (Breast) | % Growth Inh. | 46.14% @ 10 µM | [7] |
| Benzopyrano[2,3-d]pyrimidine | Unsubstituted Parent Compound | P388 (Leukemia) | IC50 | 0.3 - 0.64 µM | [6] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)) | NCI-60 Panel | Most Active | - | [9] |
| Pyrimidine-5-carbonitrile | Compound 11e | HCT-116 (Colorectal) | IC50 | 1.15 ± 0.11 µM | [10] |
| Pyrimidine-5-carbonitrile | Compound 12b | HCT-116 (Colorectal) | IC50 | 0.84 ± 0.05 µM | [10] |
Experimental Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. The causality behind its use lies in its ability to measure the metabolic activity of living cells, which is directly proportional to the cell number.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are harvested from culture flasks and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (pyrimidine derivatives) are dissolved in DMSO and then diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell growth inhibition is calculated relative to the control wells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is then determined from the dose-response curve.[3][7]
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[11] The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a known "privileged scaffold" that mimics the adenine ring of ATP, enabling it to bind effectively to the ATP-binding site of various kinases.[11]
Targeting VEGFR-2 and Other Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] A series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential VEGFR-2 inhibitors. The most potent compounds, 11e and 12b , exhibited IC50 values of 0.61 µM and 0.53 µM, respectively, against VEGFR-2.[10] These compounds typically feature a core pyrimidine ring linked to various substituted aromatic moieties, suggesting that these side chains play a critical role in fitting into the specific pockets of the kinase active site.
Similarly, other pyrimidine derivatives have been developed as inhibitors for kinases like Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease, and Cdc2-like kinases (Clks), which are involved in pre-mRNA splicing.[12][13]
Signaling Pathway: Simplified VEGFR-2 Signaling
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrimidine derivative.
Antimicrobial Activity: Combating Infectious Diseases
The pyrimidine scaffold is also prevalent in compounds developed to combat bacterial and fungal infections.[2][14] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Antimicrobial Data
The antibacterial and antifungal activities of pyrimidine derivatives are often evaluated using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class | Derivative Example | Organism | Method | Result | Reference |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone | Compound 8d (4-(trifluoromethyl)benzylidene) | E. coli, S. aureus | Agar Well Diffusion | Zone of Inhibition: 30-33 mm | [15] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone | Compound 8e (4-chlorobenzylidene) | E. coli, S. aureus | Agar Well Diffusion | Zone of Inhibition: 30-33 mm | [15] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone | Compound 8f (4-fluorobenzylidene) | E. coli, S. aureus | Agar Well Diffusion | Zone of Inhibition: 30-33 mm | [15] |
| General Pyrimidine Derivatives | Various synthesized compounds | E. coli, B. sphaericus | Disk Diffusion Assay | Good-to-moderate activity observed | [2] |
The strong activity of compounds 8d, 8e, and 8f highlights the importance of the substituted benzylidene moiety attached via a hydrazone linker.[15] The presence of electron-withdrawing halogen groups (Cl, F) or a trifluoromethyl group on the phenyl ring appears to be a key determinant of potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[15]
Experimental Protocol: Agar Well Diffusion for Antibacterial Screening
This method is a reliable and widely used technique for preliminary screening of antimicrobial activity. The underlying principle is that an antimicrobial agent will diffuse into the agar and inhibit the growth of a test microorganism, resulting in a clear zone of inhibition.
Step-by-Step Methodology:
-
Media Preparation: A suitable sterile nutrient agar is prepared and poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is uniformly spread over the surface of the agar using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plates.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) is added to each well. A control well contains only the solvent, and another contains a standard antibiotic (e.g., Norfloxacin, Ciprofloxacin).[2][15]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Measurement: The diameter of the zone of complete inhibition is measured in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[15]
Conclusion and Future Directions
The pyrimidine scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents. While direct experimental data on this compound derivatives is currently limited, a comparative analysis of structurally related compounds provides a clear and compelling rationale for their further investigation. The evidence strongly suggests that derivatives of pyrimidine-5-carbaldehyde are potent modulators of biological activity, particularly in the realms of oncology and infectious diseases.
Key structural motifs, such as piperazine substitutions, fused heterocyclic rings (e.g., thiazole), and specific halogenated aromatic side chains, have been identified as critical enhancers of antiproliferative and antimicrobial efficacy. Future research should focus on the synthesis and screening of a focused library of this compound derivatives, incorporating these successful motifs. Such studies, guided by the structure-activity relationships outlined in this guide, are warranted to fully elucidate the pharmacological profile of this specific compound class and to unlock its potential as a source of novel therapeutics.
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Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2023). (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. Available at: [Link]
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Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. PubMed. Available at: [Link]
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Sagan, F., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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El-Mekabaty, A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available at: [Link]
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Wang, C., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation. Available at: [Link]
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validation of 4-Methoxypyrimidine-5-carbaldehyde structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 4-Methoxypyrimidine-5-carbaldehyde: A Comparative Analysis Led by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural validation of this compound, a heterocyclic building block of significant interest in medicinal chemistry.
While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an unambiguous map of the atomic arrangement in the solid state.[1][2][3] This document will detail the process of validating the structure of this compound, beginning with its synthesis and crystallization, followed by an in-depth exploration of its analysis by SCXRD. We will then objectively compare the definitive data from crystallography with the complementary insights provided by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Crucial First Step: Synthesis and Crystallization
The journey to structural validation begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in an X-ray crystallographic analysis.[1][3]
Experimental Protocol: Synthesis of Pyrimidine-5-carbaldehydes
A general and effective method for the synthesis of pyrimidine-5-carbaldehydes involves the selective oxidation of the corresponding 5-hydroxymethylpyrimidine. Alternatively, Riley oxidation of 5-methylpyrimidines using selenium dioxide can be employed.[4] The choice of method depends on the availability of starting materials and the stability of the substituents on the pyrimidine ring.
Experimental Protocol: Growing High-Quality Single Crystals
The goal of crystallization is to slowly encourage molecules to self-assemble into a highly ordered, three-dimensional lattice.[5] For small organic molecules like this compound, several methods are effective:
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to near saturation.[5] The container is then loosely covered (e.g., with perforated film) to allow the solvent to evaporate slowly over days or weeks.[6] The key is to control the evaporation rate to allow for slow crystal growth.[6]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble.[7] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids. This method is particularly useful when the compound is highly soluble in the primary solvent.[5]
A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a polarizing microscope.[6] An ideal size is typically between 0.05 to 0.25 mm.[8][9]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the most detailed and unambiguous structural information, revealing the precise 3D arrangement of atoms, bond lengths, and bond angles.[10][11] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms arranged in a periodic crystal lattice.[8] The resulting diffraction pattern is unique to the crystal structure.
Workflow for SCXRD Analysis
The process from a suitable crystal to a refined 3D structure involves several key steps.[3]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Interpretation: Unambiguous Structural Confirmation
The final output of an SCXRD experiment is a Crystallographic Information File (CIF) containing the precise atomic coordinates, unit cell dimensions, bond lengths, and bond angles. This data provides an absolute and definitive validation of the molecular structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| Unit Cell (Å, °) | a=7.5, b=8.2, c=10.5, β=95.0 | Dimensions of the repeating unit in the crystal lattice. |
| Bond Length (C=O) | ~1.21 Å | Confirms the double bond character of the aldehyde carbonyl. |
| Bond Length (C-O) | ~1.36 Å | Confirms the single bond character of the methoxy ether. |
| Bond Angles | ~120° around sp² centers | Confirms the expected geometry of the pyrimidine ring and aldehyde. |
| Torsion Angles | Varies | Defines the conformation and planarity of the molecule. |
This level of detail is unattainable by other analytical methods and is crucial for understanding intermolecular interactions in the solid state, which influences properties like solubility and melting point.
Comparative Analysis with Spectroscopic Techniques
Spectroscopic methods provide valuable, complementary data. While they typically do not provide a complete 3D structure, they are essential for confirming the presence of functional groups and the connectivity of atoms, primarily in a solution or bulk state.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetic nuclei (most commonly ¹H and ¹³C).[14] It provides detailed information about the connectivity and electronic environment of atoms within a molecule in solution.[14]
-
¹H NMR: For this compound, the proton spectrum is expected to show distinct signals:
-
A singlet for the aldehyde proton (-CHO) at ~9.9-10.1 ppm.
-
Singlets for the two pyrimidine ring protons.
-
A singlet for the methoxy group (-OCH₃) protons at ~3.9-4.1 ppm.
-
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon atoms:
-
A signal for the aldehyde carbonyl carbon at ~190 ppm.
-
Signals for the four distinct pyrimidine ring carbons.
-
A signal for the methoxy carbon at ~55 ppm.
-
Comparison to SCXRD: NMR confirms the molecular skeleton and functional groups in solution but does not provide the precise bond lengths, angles, or solid-state conformation that SCXRD delivers.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition with high accuracy.[13][15]
-
Molecular Ion Peak: For this compound (C₆H₆N₂O₂), the expected exact mass would be around 138.04 Da. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[15]
-
Fragmentation Pattern: The molecule would likely fragment in predictable ways, such as the loss of the formyl group (-CHO) or the methoxy group (-OCH₃), providing clues to the structure.[16][17]
Comparison to SCXRD: MS provides the molecular formula, a critical piece of information, but it does not reveal isomerism or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds.[18] It is an excellent tool for identifying the presence of functional groups.
-
Key Absorptions:
-
A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[19][20]
-
Two weak bands between 2700-2900 cm⁻¹ for the C-H stretch of the aldehyde group are highly diagnostic.[19][21]
-
Absorptions corresponding to C=N and C=C stretching within the pyrimidine ring.
-
A C-O stretching band for the methoxy group.
-
Comparison to SCXRD: IR spectroscopy quickly confirms the presence of the key aldehyde and methoxy functional groups but provides no information on their placement on the pyrimidine ring or the overall molecular geometry.
Data Synthesis: A Holistic Approach to Validation
The true power in structural elucidation comes from the synergistic use of these techniques. Spectroscopic methods provide the initial evidence, while crystallography delivers the final, definitive proof.
Caption: Complementary roles of analytical techniques in structure validation.
Table 2: Comparison of Analytical Techniques for Validating this compound
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[10] | Unambiguous and definitive structural proof.[3] | Requires a high-quality single crystal; provides solid-state structure only.[9][22] |
| NMR Spectroscopy | Atom connectivity, electronic environment, solution-state structure.[14] | Excellent for determining the molecular skeleton in solution. | Does not provide precise bond lengths/angles; can be complex for large molecules.[2] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns.[15] | High sensitivity; confirms elemental composition.[13] | Does not distinguish between isomers; provides little 3D information.[23] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, -OCH₃).[18] | Fast, simple, and excellent for functional group identification. | Provides no information on molecular connectivity or overall structure.[23] |
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for initial characterization, confirming the molecular formula, functional groups, and atomic connectivity. However, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver a high-resolution, unambiguous, and three-dimensional view of the molecule. It is this definitive structural data that provides the ultimate validation, serving as the authoritative foundation for further research, rational drug design, and understanding structure-function relationships.
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Comparative Analysis of Pyrimidine Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Introduction
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of life's genetic material and play a pivotal role in numerous cellular processes.[1][2] As essential components of DNA and RNA (cytosine, thymine, and uracil), their synthesis is indispensable for cell proliferation and genomic integrity.[1][2] This biological significance extends into medicinal chemistry, where the pyrimidine scaffold is a versatile framework for developing a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, antiviral, and anticancer drugs.[2][3][4][5]
For researchers and professionals in drug development, a deep understanding of the available methods for pyrimidine synthesis is critical. The choice between biochemical and chemical routes can profoundly influence the efficiency of discovery, the scalability of production, and the novelty of the resulting chemical entities. This guide provides an in-depth, objective comparison of the primary pyrimidine synthesis methodologies, grounded in experimental data and field-proven insights.
Part 1: The Biochemical Pathways: Nature's Intrinsic Routes
Living organisms employ two elegant and highly regulated pathways for pyrimidine nucleotide biosynthesis: the de novo pathway and the salvage pathway.[1] These biological routes are not only crucial for understanding cellular metabolism but also serve as key targets for therapeutic intervention.
De Novo Pyrimidine Synthesis: Building from the Ground Up
The de novo pathway constructs pyrimidine nucleotides from simple, ubiquitous precursors such as bicarbonate, aspartate, and glutamine.[1][5] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[1]
Key Steps and Regulation:
-
Carbamoyl Phosphate Synthesis: The pathway's rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[1][] This enzyme is a critical point of regulation, subject to feedback inhibition by the end-product UTP.[1]
-
Formation of Orotic Acid: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate, which is then cyclized to dihydroorotate.[1] Dihydroorotate is subsequently oxidized to orotic acid by dihydroorotate dehydrogenase (DHODH), an enzyme located in the mitochondria.[1][7]
-
Formation of UMP: Orotic acid is converted to orotidine monophosphate (OMP), which is then decarboxylated to yield uridine monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway.[1] UMP serves as the precursor for other pyrimidine nucleotides like UTP and CTP.[8]
Experimental Insight: The activity of the de novo pathway can be monitored in a laboratory setting using isotopic labeling. By feeding cells precursors labeled with stable isotopes (e.g., ¹³C-aspartate), researchers can trace the incorporation of these isotopes into newly synthesized pyrimidine nucleotides using techniques like mass spectrometry.
Caption: A streamlined workflow for a modern, microwave-assisted Biginelli reaction.
The Pinner Synthesis: A Versatile Alternative
The Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds (like β-ketoesters or β-diketones) with amidines. [9][10][11]This method is particularly useful for accessing a different substitution pattern on the pyrimidine ring compared to the Biginelli reaction.
Modern Synthetic Approaches
The field of pyrimidine synthesis is continually evolving with the development of more efficient and environmentally friendly methods. [3]These include:
-
Metal-Catalyzed Reactions: Transition metal catalysts are employed to facilitate novel bond formations and construct complex pyrimidine derivatives.
-
Multicomponent Reactions: Beyond the Biginelli reaction, other multicomponent strategies are being developed to increase molecular complexity in a single step. [12]* Green Chemistry Protocols: The use of ionic liquids, solvent-free conditions, and environmentally benign catalysts is becoming more prevalent. [13][12]
Part 3: Comparative Analysis and Performance Data
The selection of a synthetic method depends on various factors, including the desired substitution pattern, scalability, and available resources.
| Method | Key Reagents | Catalyst | Reaction Time | Yield (%) | Key Advantages |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Brønsted or Lewis Acid | 30-45 min (Microwave) | >85% [14] | One-pot, operationally simple, high atom economy. [15] |
| Pinner Synthesis | Amidine, β-Ketoester/β-Diketone | Acid or Base | 3 hours | 90.2% [14] | Access to different substitution patterns. [9][10] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Not Specified | Up to 93% [14] | High efficiency and novel reactivity. [14] |
| Microwave-Assisted Synthesis (General) | Aldehyde, Active Methylene, (Thio)urea | Sulfamic Acid | 2-5 min [14] | 88-95% [14] | Extremely rapid, often solvent-free. [14] |
Conclusion
The synthesis of pyrimidines offers a rich landscape of both biochemical and chemical methodologies. The de novo and salvage pathways provide fundamental insights into cellular metabolism and present valuable targets for drug design. In parallel, chemical methods, from the time-honored Biginelli and Pinner reactions to modern catalytic approaches, provide the tools to construct a vast and diverse chemical space of pyrimidine derivatives.
For the modern researcher, a comprehensive understanding of these methods is paramount. The ability to choose the most appropriate synthetic strategy—whether for probing a biological pathway or for synthesizing a novel therapeutic candidate—is a key determinant of success in the fields of chemical biology and drug discovery.
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A Senior Application Scientist's Guide to Spectroscopic Purity Assessment of 4-Methoxypyrimidine-5-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of scientific discovery and the safety of therapeutic interventions are built. 4-Methoxypyrimidine-5-carbaldehyde, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of spectroscopic methods for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy results, and ground our discussion in authoritative regulatory contexts. We will also compare the spectroscopic profiles of this compound with structurally related alternatives to highlight the nuances of data interpretation.
The Critical Role of Purity in Drug Development
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] Similarly, the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have stringent requirements for impurity profiling.[6][7][8][9][10][11][12][13][14] These guidelines underscore the principle that understanding and controlling impurities is a critical aspect of ensuring the safety and efficacy of pharmaceuticals. Impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][7][8]
For a starting material like this compound, even seemingly minor impurities can have cascading effects, leading to the formation of difficult-to-remove, structurally similar impurities in the final API. Therefore, robust analytical methods for purity assessment at every stage are indispensable.
Spectroscopic Techniques: A Multi-faceted Approach to Purity Assessment
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A multi-pronged approach, employing several spectroscopic methods, offers a more comprehensive and reliable assessment. Here, we will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is arguably the most powerful tool for the purity assessment of organic molecules, providing detailed structural information and the ability to quantify components without the need for identical reference standards, a technique known as quantitative NMR (qNMR).[4][15]
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals that can be used for both identification and purity determination.
Expected ¹H NMR Signals for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.9 | s | 1H | Pyrimidine proton (H2) |
| ~8.6 | s | 1H | Pyrimidine proton (H6) |
| ~4.1 | s | 3H | Methoxy protons (-OCH₃) |
The presence of any additional signals in the spectrum would indicate the presence of impurities. For instance, residual solvents from the synthesis or purification process are common impurities and will show their characteristic peaks.[7][8] Another potential impurity could be the starting material for the methoxy group introduction, such as a halogenated precursor.
qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[2][3][4][6][9][10][16][17][18]
Protocol for qNMR Purity Assessment of this compound:
-
Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities. The standard should be stable, non-volatile, and of high, certified purity. Dimethyl fumarate is a suitable choice, with a sharp singlet for its two equivalent olefinic protons around 6.8 ppm.[9][19]
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated.
-
Data Processing: Carefully phase the spectrum and perform a baseline correction. Integrate the selected signals for both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While generally less sensitive than ¹H NMR, it is a valuable tool for confirming the structure and identifying impurities that may not have distinct proton signals.
Expected ¹³C NMR Signals for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~165 | Pyrimidine Carbon (C4) |
| ~158 | Pyrimidine Carbon (C2) |
| ~157 | Pyrimidine Carbon (C6) |
| ~120 | Pyrimidine Carbon (C5) |
| ~55 | Methoxy Carbon (-OCH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[20] For this compound, the FT-IR spectrum will show characteristic absorption bands for the aldehyde, methoxy, and pyrimidine functionalities.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-2750 | C-H stretch | Aldehyde |
| ~1700-1680 | C=O stretch | Aldehyde |
| ~1600-1450 | C=C and C=N stretching | Pyrimidine ring |
| ~1250-1000 | C-O stretch | Methoxy |
The absence of certain bands can be just as informative as their presence. For example, the absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the absence of significant amounts of water or alcohol impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantifying Chromophores
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores (light-absorbing groups), such as the aromatic pyrimidine ring in this compound. While not as structurally informative as NMR or FT-IR, UV-Vis spectroscopy is a simple and sensitive method for quantitative analysis and for detecting certain types of impurities.
The UV spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) would be expected to show absorption maxima characteristic of the substituted pyrimidine system. The position and intensity of these maxima can be used to quantify the compound using a calibration curve prepared with a standard of known concentration. Any significant deviation in the shape of the spectrum or the appearance of additional absorption bands could indicate the presence of impurities with different chromophoric systems.
A Comparative Look: Spectroscopic Profiles of Alternative Pyrimidine Aldehydes
To better understand the nuances of spectroscopic analysis for purity assessment, it is instructive to compare the data for this compound with structurally related alternatives that might be encountered as starting materials or intermediates.
| Compound | Key ¹H NMR Features | Key FT-IR Features (cm⁻¹) |
| This compound | Aldehyde H (~10.1 ppm), Methoxy H (~4.1 ppm) | Aldehyde C-H (~2850-2750), C=O (~1700-1680) |
| 2-Chloropyrimidine-5-carbaldehyde [8][14][15][21] | Aldehyde H (~10.15 ppm), Pyrimidine H's (~9.07 ppm) | Aldehyde C-H, C=O, C-Cl stretch |
| 5-Bromo-2-methoxypyrimidine [1][22][23][24][25][26][27] | Pyrimidine H's (~8.5 ppm), Methoxy H (~4.0 ppm) | No aldehyde bands, C-Br stretch |
This comparison highlights how small structural changes lead to distinct and identifiable differences in the spectroscopic data, allowing for the unambiguous identification of each compound and the detection of cross-contamination.
Identifying Potential Impurities: A Proactive Approach
A thorough understanding of the synthetic route used to prepare this compound is crucial for anticipating potential impurities. A common method for its synthesis is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor. Potential impurities could include:
-
Unreacted Starting Material: The precursor pyrimidine will have a distinct NMR and FT-IR spectrum.
-
Over- or Under-formylated Products: Depending on the reaction conditions, di-formylated or un-formylated pyrimidines could be present.
-
Residual Solvents: As mentioned, solvents like dimethylformamide (DMF) used in the Vilsmeier-Haack reaction are common impurities.
-
Hydrolysis Products: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which would show a broad O-H stretch in the FT-IR and a downfield-shifted carboxylic acid proton in the ¹H NMR.
Conclusion: A Foundation of Quality for Scientific Advancement
The spectroscopic purity assessment of this compound is a critical step in ensuring the reliability and reproducibility of research and the safety of pharmaceutical products. A comprehensive approach, utilizing a combination of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, provides a robust and self-validating system for purity determination. By understanding the principles behind these techniques, adhering to established protocols, and being aware of potential impurities, researchers can confidently use this important building block in their synthetic endeavors. This commitment to analytical rigor is fundamental to the integrity of the scientific process and the development of safe and effective medicines.
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A Comparative Guide to the Bioactivity of Methoxy vs. Chloro-Substituted Pyrimidines for Researchers in Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its prevalence in natural biomolecules like nucleic acids.[1][2] The biological activity of pyrimidine-based compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[1] Among the myriad of possible modifications, methoxy (-OCH₃) and chloro (-Cl) groups are frequently employed by medicinal chemists to fine-tune the pharmacological profile of lead compounds.
This guide provides an in-depth, objective comparison of the bioactivities conferred by methoxy versus chloro substitutions on the pyrimidine scaffold. We will delve into the underlying physicochemical principles, present comparative experimental data from various therapeutic areas, and provide detailed protocols for assessing these biological effects. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of novel pyrimidine-based therapeutics.
The Physicochemical Dichotomy: How Methoxy and Chloro Groups Shape Molecular Behavior
The choice between a methoxy and a chloro substituent is not arbitrary; it is a strategic decision rooted in fundamental principles of physical organic chemistry. These two groups impart distinct electronic, steric, and lipophilic properties to the parent molecule, which in turn dictates its interaction with biological targets, membrane permeability, and metabolic fate.
| Property | Methoxy (-OCH₃) | Chloro (-Cl) | Impact on Bioactivity |
| Electronic Effect | Strongly electron-donating (by resonance), weakly electron-withdrawing (by induction) | Strongly electron-withdrawing (by induction), weakly electron-donating (by resonance) | Modulates the pKa and electron density of the pyrimidine ring, affecting hydrogen bonding capabilities and the strength of interactions with enzyme active sites. |
| Lipophilicity (LogP) | Moderately lipophilic | More lipophilic than methoxy | Influences cell membrane permeability and can impact solubility. Higher lipophilicity can enhance binding to hydrophobic pockets in target proteins but may also increase off-target effects and reduce aqueous solubility. |
| Steric Hindrance | Larger, provides more bulk | Smaller, more compact | Can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation or, conversely, causing steric clashes within a binding site. |
| Metabolic Stability | Susceptible to O-demethylation by cytochrome P450 enzymes | Generally metabolically stable | The potential for metabolism of the methoxy group can be a liability (short half-life) or an asset (prodrug strategy). The chloro group's stability offers a more predictable pharmacokinetic profile. |
| Hydrogen Bonding | Oxygen atom can act as a hydrogen bond acceptor. | Can act as a weak hydrogen bond acceptor. | Affects the strength and specificity of binding to biological targets. |
Comparative Bioactivity Analysis: A Tale of Two Substituents
The ultimate biological effect of a methoxy versus a chloro group is highly context-dependent, varying with its position on the pyrimidine ring and the specific biological target. Below, we examine case studies across different therapeutic areas.
Anticancer Activity
In the realm of oncology, both methoxy and chloro-substituted pyrimidines have demonstrated significant potential. The choice of substituent can dramatically alter potency and selectivity.
It has been reported that methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones possess enhanced anticancer activity.[3] Studies indicate that electron-donating 2- and 4-methoxy substituents at a phenyl functionality attached to the pyrimidine core can enhance cytotoxicity.[3] For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to improve antimigratory activity in wound-healing assays.[3]
Conversely, chloro-substituted pyrimidines are also prominent in anticancer research. For example, 2,5-dichloropyrimidines have been identified as covalent inhibitors of the MSK1 kinase, where the chloro group at the 2-position is displaced by a cysteine residue in the enzyme's active site.[4] The chloro group at the 5-position was also found to be important, as its removal resulted in a nearly 10-fold decrease in activity.[4] In another study, a derivative with a bromophenyl piperazine moiety at the 4-position of a 2-amino-4-chloro-pyrimidine scaffold showed the highest anticancer activity against HCT116 and MCF7 cell lines.[5]
Comparative Cytotoxicity Data (Hypothetical Example Based on General Findings)
| Compound | Core Structure | R¹ | R² | Target Cell Line | IC₅₀ (µM) |
| A | 2-Anilino-pyrimidine | -OCH₃ | H | MCF-7 (Breast) | 12.5 |
| B | 2-Anilino-pyrimidine | -Cl | H | MCF-7 (Breast) | 5.2 |
| C | 4-Aryl-pyrimidine | H | -OCH₃ | HCT-116 (Colon) | 8.9 |
| D | 4-Aryl-pyrimidine | H | -Cl | HCT-116 (Colon) | 15.4 |
This table illustrates that the optimal substituent is dependent on the specific pyrimidine scaffold and its substitution pattern.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binder in the ATP-binding pocket.
Structure-activity relationship (SAR) studies on 4-chloro-5-substituted-pyrimidin-2-amine analogs have shown that the substituent at the C5 position is a key determinant of inhibitory activity and selectivity against kinases like EGFR and ALK.[6] The introduction of a chloro group at C5 in certain scaffolds has been shown to enhance potency.[6] In a study of CDK9 inhibitors, however, a 5-chloro-substituted pyrimidine displayed a more than 3-fold reduced inhibitory activity compared to its 5-fluoro-substituted counterpart, suggesting that the electronic properties of the halogen are critical.[7]
Methoxy groups also play a crucial role. In the development of P-glycoprotein (P-gp) inhibitors to combat multidrug resistance, SAR studies revealed that a methoxy group at the para-position of a benzene ring attached to the core structure enhanced activity more than other substituents.[8]
Caption: Simplified kinase signaling pathway inhibited by pyrimidine derivatives.
Experimental Protocols for Bioactivity Assessment
Reliable and reproducible experimental data is the foundation of any drug discovery program. Here, we provide standardized protocols for key in vitro assays used to evaluate the bioactivity of pyrimidine compounds.[9]
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (methoxy- and chloro-substituted pyrimidines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the ability of a compound to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strain (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control and a standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of an agar plate.
-
Well Creation: Aseptically punch wells in the agar using a sterile cork borer.[9]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solutions at different concentrations into the wells. Also, add the solvent control and standard antibiotic to separate wells.[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[9] A larger diameter indicates greater antimicrobial activity.
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The Translational Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Methoxypyrimidine-5-carbaldehyde Based Anticancer Agents
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translational gap between laboratory assays and patient outcomes. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs based on the 4-Methoxypyrimidine-5-carbaldehyde scaffold, a privileged structure in the development of novel anticancer agents, particularly kinase inhibitors. By critically examining the experimental data and the underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors that govern the success of these compounds in preclinical and clinical settings.
The Promise of the Pyrimidine Scaffold: From Benchtop to Bedside
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including several FDA-approved drugs. The this compound core, in particular, offers a versatile platform for the synthesis of targeted therapies. The methoxy group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the carbaldehyde serves as a synthetic handle for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
However, the promising anticancer activity observed in cell-based assays often fails to translate into meaningful therapeutic effects in living organisms. This guide will dissect the reasons for this disparity by exploring the nuances of in vitro and in vivo testing methodologies and presenting a case study to illustrate the complexities of preclinical drug development.
In Vitro Efficacy: A First Look at Anticancer Potential
In vitro assays are the initial proving ground for novel drug candidates. They provide a rapid and cost-effective means to assess the cytotoxic and cytostatic effects of compounds on various cancer cell lines.
Common In Vitro Assays for Anticancer Drug Screening:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a drug suggests a cytotoxic or cytostatic effect.
-
SRB (Sulphorhodamine B) Assay: This assay quantifies total protein content, providing a measure of cell density and, therefore, cell proliferation.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect the biochemical and morphological changes characteristic of programmed cell death (apoptosis), a desired mechanism of action for many anticancer drugs.
-
Kinase Inhibition Assays: For targeted therapies, these assays directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Interpreting In Vitro Data: A Case Study of a Furo[2,3-d]pyrimidine Derivative
Table 1: In Vitro Anticancer Activity of Compound X (Furo[2,3-d]pyrimidine Derivative) [1][2]
| Cell Line | Cancer Type | GI50 (nM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | < 10 |
| K-562 | Leukemia | < 10 |
| MOLT-4 | Leukemia | < 10 |
| RPMI-8226 | Leukemia | < 10 |
| SR | Leukemia | < 10 |
| NSCL Cancer | ||
| A549/ATCC | Non-Small Cell Lung | < 10 |
| HOP-92 | Non-Small Cell Lung | < 10 |
| NCI-H226 | Non-Small Cell Lung | < 10 |
| NCI-H322M | Non-Small Cell Lung | < 10 |
| NCI-H460 | Non-Small Cell Lung | < 10 |
| NCI-H522 | Non-Small Cell Lung | < 10 |
| Colon Cancer | ||
| COLO 205 | Colon | < 10 |
| HCT-116 | Colon | < 10 |
| HCT-15 | Colon | < 10 |
| HT29 | Colon | < 10 |
| KM12 | Colon | < 10 |
| SW-620 | Colon | < 10 |
| CNS Cancer | ||
| SF-268 | CNS | < 10 |
| SF-295 | CNS | < 10 |
| SF-539 | CNS | < 10 |
| SNB-19 | CNS | < 10 |
| SNB-75 | CNS | < 10 |
| U251 | CNS | < 10 |
| Melanoma | ||
| LOX IMVI | Melanoma | < 10 |
| MALME-3M | Melanoma | < 10 |
| M14 | Melanoma | < 10 |
| SK-MEL-2 | Melanoma | < 10 |
| SK-MEL-28 | Melanoma | < 10 |
| SK-MEL-5 | Melanoma | < 10 |
| UACC-257 | Melanoma | < 10 |
| UACC-62 | Melanoma | < 10 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | < 10 |
| OVCAR-3 | Ovarian | < 10 |
| OVCAR-4 | Ovarian | < 10 |
| OVCAR-5 | Ovarian | < 10 |
| OVCAR-8 | Ovarian | < 10 |
| NCI/ADR-RES | Ovarian | < 10 |
| SK-OV-3 | Ovarian | < 10 |
| Renal Cancer | ||
| 786-0 | Renal | < 10 |
| A498 | Renal | < 10 |
| ACHN | Renal | < 10 |
| CAKI-1 | Renal | < 10 |
| RXF 393 | Renal | < 10 |
| SN12C | Renal | < 10 |
| TK-10 | Renal | < 10 |
| UO-31 | Renal | < 10 |
| Prostate Cancer | ||
| PC-3 | Prostate | < 10 |
| DU-145 | Prostate | 11.2 |
| Breast Cancer | ||
| MCF7 | Breast | < 10 |
| MDA-MB-231/ATCC | Breast | < 10 |
| HS 578T | Breast | < 10 |
| BT-549 | Breast | < 10 |
| T-47D | Breast | < 10 |
| MDA-MB-435 | Breast | < 10 |
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
The data clearly indicates that Compound X exhibits potent, broad-spectrum anticancer activity in vitro, with GI50 values in the nanomolar range across a vast majority of the NCI-60 cell line panel. Such results are highly encouraging and would typically warrant further investigation in in vivo models.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
The causality behind this experimental choice is its simplicity, reliability, and high-throughput nature, making it an ideal primary screening tool.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound based drug stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Bridging the Gap: Strategies for Improved Translation
The disparity between in vitro and in vivo efficacy is a critical challenge in drug development. To bridge this gap, a multi-faceted approach is required:
-
More Predictive In Vitro Models: The use of 3D cell cultures (spheroids, organoids) and co-culture systems that better mimic the tumor microenvironment can provide more physiologically relevant data.
-
Early Pharmacokinetic and Toxicity Screening: Integrating ADME and toxicology studies early in the drug discovery process can help to identify compounds with favorable drug-like properties.
-
Pharmacodynamic Biomarker Development: Identifying and validating biomarkers that can measure the biological effect of a drug in both preclinical models and patients can provide a more accurate assessment of its activity.
-
Rational Combination Therapies: Combining targeted agents with other therapies, such as chemotherapy or immunotherapy, can overcome resistance and enhance efficacy.
Conclusion: A Call for Integrated Drug Development
The development of effective anticancer drugs based on the this compound scaffold, and indeed any novel chemical entity, requires a holistic and integrated approach. While potent in vitro activity is a crucial first step, it is by no means a guarantee of in vivo success. A thorough understanding of the limitations of each experimental model, coupled with a strategic and iterative process of testing and refinement, is essential to successfully navigate the translational divide and bring new and effective therapies to patients in need.
References
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Vyas Devambatla, R. K., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5752–5765. [Link]
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El-Deen, E. M. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 803. [Link]
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Vyas Devambatla, R. K., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. ACS Publications. [Link]
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Magalhães, H. I. F., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 67(3), 635–642. [Link]
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Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
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Hassan, A. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(1), 1-22. [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4505. [Link]
-
Szymański, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3385. [Link]
-
Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]
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- 1. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Methoxypyrimidine-5-carbaldehyde: A Guide for Researchers
Introduction
4-Methoxypyrimidine-5-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its strategic importance necessitates efficient and scalable synthetic access. This guide provides a comprehensive head-to-head comparison of the two most plausible synthetic routes to this valuable molecule: direct Vilsmeier-Haack formylation of 4-methoxypyrimidine and a two-step approach involving the synthesis of a chloropyrimidine intermediate followed by nucleophilic aromatic substitution. By presenting detailed experimental protocols, comparative data, and expert insights, this document aims to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Chlorination and Nucleophilic Substitution |
| Starting Material | 4-Methoxypyrimidine | 4-Hydroxypyrimidine or a related derivative |
| Key Transformations | Direct C-H formylation | Chlorination followed by SNAr with methoxide |
| Number of Steps | 1 | 2 |
| Potential Yield | Moderate to Good | Good to Excellent (over two steps) |
| Scalability | Potentially limited by reagent handling and purification | Generally more scalable |
| Key Reagents | Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) | Thionyl chloride (SOCl2) or POCl3, Sodium methoxide (NaOMe) |
| Safety Considerations | Use of corrosive and moisture-sensitive POCl3 | Use of corrosive chlorinating agents and handling of reactive intermediates |
| Purification Strategy | Column chromatography | Crystallization or column chromatography |
Route 1: The Direct Approach - Vilsmeier-Haack Formylation of 4-Methoxypyrimidine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The methoxy group at the 4-position of the pyrimidine ring is electron-donating, which should activate the C5-position towards electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion).[3]
Plausible Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 4-methoxypyrimidine.
Experimental Protocol (Hypothetical, based on analogous reactions)
Materials:
-
4-Methoxypyrimidine
-
Phosphorus oxychloride (POCl3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl3 (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-methoxypyrimidine (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Discussion:
Expertise & Experience: The success of this route hinges on the nucleophilicity of the 4-methoxypyrimidine ring. While the methoxy group is activating, pyrimidines are generally less reactive than other five-membered heterocycles in Vilsmeier-Haack reactions. Careful optimization of reaction temperature and time is crucial to drive the reaction to completion and minimize potential side reactions, such as decomposition or polymerization.
Advantages:
-
Atom Economy: This is a direct C-H functionalization, which is generally more atom-economical than multi-step sequences.
-
Single Step: A one-step synthesis is often more time and resource-efficient.
Disadvantages:
-
Starting Material Availability: The synthesis of the starting material, 4-methoxypyrimidine, may require additional steps.
-
Reaction Selectivity: Potential for competing reactions or low reactivity, requiring careful optimization.
-
Harsh Reagents: POCl3 is a corrosive and moisture-sensitive reagent that requires careful handling.
Route 2: The Two-Step Strategy - Chlorination and Nucleophilic Aromatic Substitution
This route involves the initial synthesis of a more reactive pyrimidine intermediate, 4-chloropyrimidine-5-carbaldehyde, followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to install the desired methoxy group.
Reaction Scheme:
Caption: Two-step synthesis via a chloropyrimidine intermediate.
Experimental Protocol:
Step 1: Synthesis of 4-Chloropyrimidine-5-carbaldehyde (based on analogous preparations)
Materials:
-
4,6-Dihydroxypyrimidine (as a precursor to the chloro-intermediate)
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
The synthesis of a dichlorinated precursor, 4,6-dichloropyrimidine-5-carbaldehyde, from 4,6-dihydroxypyrimidine using a Vilsmeier-Haack type reaction is well-documented.[5] A similar approach starting from 4-hydroxypyrimidine could potentially yield 4-chloropyrimidine-5-carbaldehyde.
-
To a stirred mixture of DMF (excess) and POCl3 (excess) at 0 °C, add 4-hydroxypyrimidine portion-wise.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-chloropyrimidine-5-carbaldehyde.
Step 2: Synthesis of this compound
Materials:
-
4-Chloropyrimidine-5-carbaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-chloropyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.
Discussion:
Expertise & Experience: The key to this route is the selective and high-yielding synthesis of the 4-chloropyrimidine-5-carbaldehyde intermediate. The subsequent SNAr reaction is generally a reliable and high-yielding transformation. The electron-withdrawing aldehyde group at the 5-position further activates the C4-position towards nucleophilic attack, facilitating the substitution reaction. The reaction conditions for the methoxylation step are typically mild and easy to control.
Trustworthiness: The nucleophilic substitution of a chlorine atom on a pyrimidine ring by an alkoxide is a fundamental and widely used reaction in heterocyclic chemistry.[6] The synthesis of various chloropyrimidine aldehydes has also been reported, providing a solid foundation for this synthetic approach.
Advantages:
-
Reliability: The SNAr reaction is a robust and well-understood transformation, often providing high yields.
-
Scalability: This two-step process is generally more amenable to scale-up compared to the direct formylation, particularly the purification of the final product.
-
Versatility: The 4-chloropyrimidine-5-carbaldehyde intermediate can be used to synthesize a variety of other 4-substituted pyrimidine derivatives by reacting it with different nucleophiles.
Disadvantages:
-
Longer Route: This is a two-step synthesis, which may be less desirable for rapid library synthesis.
-
Handling of Intermediates: The chlorinated intermediate may be reactive and require careful handling.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Vilsmeier-Haack Formylation) is an attractive option for its directness and atom economy. It is well-suited for smaller-scale synthesis and rapid exploration of analogues if the starting 4-methoxypyrimidine is readily available. However, the potential for lower yields and the need for careful optimization and handling of hazardous reagents are significant considerations.
Route 2 (Chlorination and Nucleophilic Substitution) , while being a two-step process, offers greater reliability, higher potential yields, and better scalability. The well-established nature of the SNAr reaction on the pyrimidine core makes this a more robust and predictable approach, particularly for larger-scale production. The versatility of the chlorinated intermediate is an additional benefit for generating a library of analogues.
For researchers in an academic or early-stage drug discovery setting, the directness of Route 1 might be appealing for initial explorations. However, for process development and scale-up in a pharmaceutical or agrochemical setting, the reliability and scalability of Route 2 make it the more prudent choice. The final decision will ultimately depend on the specific project requirements, including the scale of synthesis, timeline, available resources, and the importance of overall yield and purity.
References
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy) - Benchchem. (URL not available)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL not available)
- Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol - Benchchem. (URL not available)
- A Comparative Guide to Formylurea and Other Formylating Agents - Benchchem. (URL not available)
- US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google P
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (URL not available)
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
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(PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review - ResearchGate. (URL: [Link])
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (URL not available)
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL not available)
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier-Haack Reaction - Sciforum. (URL: [Link])
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL not available)
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (URL: [Link])
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL not available)
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa. (URL: [Link])
-
Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening - jsscacs. (URL: [Link])
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). (URL: [Link])
Sources
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- 4. mdpi.com [mdpi.com]
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Navigating the Selectivity Landscape of 4-Methoxypyrimidine-5-carbaldehyde Derived Inhibitors: A Comparative Guide
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target effects, arising from a molecule's interaction with unintended proteins, can lead to unforeseen toxicity and a diminished therapeutic window. This is a particularly pertinent consideration for inhibitors derived from privileged scaffolds like pyrimidine, which, due to their structural resemblance to endogenous molecules such as adenine, can exhibit broad activity across the kinome and other protein families.[1]
This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors derived from the versatile building block, 4-methoxypyrimidine-5-carbaldehyde. We will delve into the scientific rationale behind assessing inhibitor selectivity, provide detailed experimental protocols for key assays, and present a comparative analysis of inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK), Receptor-Interacting Protein Kinase 2 (RIPK2), and Activin Receptor-Like Kinase 2 (ALK2). Furthermore, we will explore selectivity considerations for G protein-coupled receptor 119 (GPR119) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors that share the pyrimidine core.
The Imperative of Cross-Reactivity Profiling
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its ability to mimic the purine core of ATP makes it an effective hinge-binder for many kinases.[1] However, this very feature necessitates rigorous cross-reactivity assessment. The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[1] Unintended inhibition of these off-target kinases can disrupt vital cellular signaling pathways, leading to adverse effects.
Tissue cross-reactivity (TCR) studies are another critical component of preclinical safety assessment, particularly for biologics, but the underlying principle of identifying unintended binding is equally relevant for small molecules.[4][5][6][7][8] These investigations help to identify potential off-target binding in various tissues, which can predict organ-specific toxicities.[5][7] Early and comprehensive cross-reactivity profiling de-risks drug development programs by enabling the selection of candidates with the most favorable selectivity profiles, ultimately saving time and resources.[4]
Key Methodologies for Assessing Inhibitor Selectivity
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Combining in vitro biochemical assays with cell-based and biophysical methods provides a comprehensive picture of a compound's specificity.
In Vitro Kinase Profiling
Large-scale kinase panels are the workhorse for assessing the selectivity of kinase inhibitors. These commercially available services screen a compound against hundreds of kinases at a fixed concentration (for initial assessment) or determine IC50 values for a more detailed profile.[9]
Experimental Protocol: Single-Concentration Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a 1 µM final screening concentration, a 1 mM stock is typically used.
-
Assay Plate Preparation: In a multi-well plate, dispense the kinase, substrate, and ATP.
-
Compound Addition: Add the test inhibitor to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement and assessing off-target binding in a cellular context.[10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using antibodies against the target protein and known off-targets.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Affinity Chromatography
This method involves immobilizing a non-selective kinase inhibitor on a solid support to capture kinases from a cell lysate. The bound kinases can then be eluted and identified by mass spectrometry.
Signaling Pathway Overview
To understand the implications of cross-reactivity, it is essential to visualize the signaling pathways in which the intended targets and potential off-targets are involved.
Caption: GPR119 Signaling Pathway.
Caption: DPP-4 Inhibition Mechanism.
Caption: p38 MAPK Signaling Pathway.
Caption: RIPK2 and ALK2 Signaling Pathways.
Comparative Analysis of Inhibitor Selectivity
While a comprehensive dataset for a series of inhibitors derived directly from this compound is not publicly available, we can draw valuable insights from studies on structurally related compounds.
A study on pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2 provides a compelling case study in achieving selectivity over the structurally related kinase ALK2.[11] The shared pyrimidine core highlights the potential for cross-reactivity between these two targets.
| Compound | R1 | R2 | RIPK2 Kinase IC50 (µM) | ALK2 Kinase IC50 (µM) | NOD2 Cell Assay IC50 (µM) | Selectivity (ALK2/RIPK2) |
| 14 | H | 4-Cl | 0.013 ± 0.004 | 0.021 ± 0.016 | 0.037 ± 0.004 | ~1.6-fold |
| 15 | H | 2,4-di-Cl | 0.017 ± 0.008 | 2.940 ± 1.633 | 0.062 ± 0.080 | ~173-fold |
| 16 | H | 2-Cl | 0.017 ± 0.008 | 0.95 ± 0.35 | 0.004 ± 0.0005 | ~56-fold |
| 33 | Me | 2,4-di-Cl | 0.008 ± 0.004 | >300-fold vs RIPK2 | 0.020 ± 0.005 | >300-fold |
Data adapted from Mohedas et al., J. Med. Chem. 2021.[11]
Analysis of Selectivity Data:
-
Compound 14 , with a single chloro-substitution on the phenyl ring, exhibits potent inhibition of both RIPK2 and ALK2, with only a marginal selectivity for RIPK2.[11] This underscores the inherent potential for cross-reactivity in this chemical space.
-
The introduction of a second chlorine atom at the 2-position of the phenyl ring in Compound 15 dramatically improves selectivity for RIPK2 by over 100-fold.[11] This suggests that exploiting subtle differences in the topology of the ATP-binding pocket can effectively mitigate off-target activity.
-
Compound 33 demonstrates that further optimization, in this case, the addition of a methyl group at the R1 position, can lead to highly selective inhibitors with over 300-fold selectivity for RIPK2 over ALK2.[11] Molecular docking studies suggest that this enhanced selectivity may arise from specific interactions with non-conserved residues in the glycine-rich loop of RIPK2.[11]
These findings highlight the critical role of structure-based drug design in engineering selectivity. By systematically modifying the substituents on the pyrimidine core, it is possible to tune the inhibitor's binding profile and steer it away from undesirable off-targets.
Selectivity Considerations for GPR119 Agonists and DPP-4 Inhibitors
While not kinases, GPR119 and DPP-4 are also important targets for which pyrimidine-based modulators have been developed.
-
GPR119 Agonists: GPR119 is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cAMP.[12][13] Cross-reactivity studies for GPR119 agonists should include profiling against a panel of other GPCRs, particularly those that also couple to Gs, to ensure that the observed cellular effects are not due to off-target agonism. The potential for activating cannabinoid receptors should also be assessed, as some endogenous ligands for GPR119 are endocannabinoid-like lipids.[13][14]
-
DPP-4 Inhibitors: DPP-4 is a serine protease.[15] Inhibitors based on the pyrimidine scaffold should be evaluated for their selectivity against other serine proteases to avoid unintended enzymatic inhibition.[3][16]
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of inhibitors for a range of therapeutic targets. However, its inherent potential for cross-reactivity, particularly within the kinome, necessitates a rigorous and multi-faceted approach to selectivity profiling. As demonstrated by the case of RIPK2/ALK2 inhibitors, rational drug design guided by structural biology and iterative medicinal chemistry can yield highly selective compounds.
For researchers working with this class of inhibitors, the following best practices are recommended:
-
Early and Broad Profiling: Conduct comprehensive in vitro kinase profiling early in the drug discovery process to identify potential off-target liabilities.
-
Cellular Validation: Employ techniques such as CETSA to confirm target engagement and assess off-target effects in a more physiologically relevant setting.
-
Structure-Guided Optimization: Utilize structural information of the target and key off-targets to guide the design of more selective inhibitors.
By embracing a proactive and data-driven approach to cross-reactivity assessment, the full therapeutic potential of this compound-derived inhibitors can be realized while minimizing the risk of off-target-related adverse events.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Available at: [Link]
-
Bamborough, P., et al. (2011). Fragment-based discovery of a potent and orally bioavailable inhibitor of the Aurora kinases. Journal of Medicinal Chemistry, 54(21), 7531-7546. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxypyrimidine-5-carbaldehyde
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Methoxypyrimidine-5-carbaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to provide a deeper understanding beyond simple instruction, fostering a culture of safety and scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the first and most critical step in establishing a safe disposal plan. This compound is not benign and requires careful handling throughout its lifecycle, from use to disposal. The primary risks are associated with its toxicity and irritant properties.[1]
A failure to appreciate these hazards can lead to accidental exposure, causing skin, eye, or respiratory irritation, and harmful effects if ingested.[1] Furthermore, improper disposal can lead to environmental contamination. The Safety Data Sheet (SDS) is the primary authoritative source for this information.[1]
Table 1: Hazard Profile of this compound [1]
| Hazard Classification (GHS) | Statement | Precautionary Relevance |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prohibits eating, drinking, or smoking in the handling area to prevent accidental ingestion. Mandates thorough hand washing after handling.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires the use of chemical-resistant gloves and a lab coat to prevent direct skin contact. Contaminated clothing must be removed and washed before reuse.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles. An eyewash station must be readily accessible in the work area.[1] |
| Specific Target Organ Toxicity (Single Exp.) | H335: May cause respiratory irritation | All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust or vapors.[1] |
Pre-Disposal Operations: Safety and Segregation
Safe disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.
Mandatory Personal Protective Equipment (PPE)
Before handling the pure compound or any waste containing it, the following PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Not typically required if work is performed in a certified chemical fume hood.[1]
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound is known to be incompatible with strong oxidizing agents.[1]
Therefore, all waste streams containing this compound must be kept separate from other chemical wastes, especially those containing oxidizers.
Step-by-Step Disposal Protocol
Follow these detailed methodologies for collecting and preparing this compound for final disposal. The guiding principle is containment and clear identification.
Protocol 1: Collection of Contaminated Solid Waste
This stream includes unused or expired pure compounds, contaminated gloves, weighing papers, pipette tips, and paper towels from spill cleanup.
-
Designate a Container: Use a clearly labeled, leak-proof, and sealable solid waste container. The container must be made of a compatible material (e.g., a high-density polyethylene pail).
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Collection: Place all contaminated solid materials directly into the designated container.
-
Closure: Keep the container sealed at all times, except when adding waste.[3][4] This prevents the release of vapors and protects against spills.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
Protocol 2: Collection of Contaminated Liquid Waste
This stream includes solutions from experiments or solvent rinsates from cleaning glassware.
-
Designate a Container: Use a clearly labeled, sealable, and shatter-resistant liquid waste container (e.g., a plastic-coated glass bottle or a polyethylene carboy).
-
Segregation: Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, avoid mixing with halogenated solvent waste unless the entire mixture is to be treated as halogenated.
-
Labeling: As with solid waste, label the container before use with the full chemical name, hazards, and start date. If it's a mixed waste stream, list all components and their approximate percentages.
-
Collection: Add liquid waste to the container using a funnel. Remove the funnel immediately after use and seal the container. Leaving funnels in open waste containers is a common violation and safety hazard.[3]
-
Closure and Storage: Keep the container tightly sealed and store it in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal or recycling.[3]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste, following Protocol 2.[4] Under no circumstances should the rinsate be poured down the drain. [1]
-
Defacing: After the final rinse and allowing the container to dry, completely obliterate or remove the original manufacturer's label.[4]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Pathway and Decision Workflow
The ultimate destination for any waste containing this compound is a licensed hazardous waste disposal facility.[1][5] On-site treatment, such as oxidation to the corresponding carboxylic acid, is a possibility for some aldehydes but is not recommended for this compound without specific, validated procedures and approval from EHS, as incomplete reactions can create unknown hazards.[3][6] The following diagram outlines the standard and safest disposal workflow.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.[1]
-
Use Spill Kit: Wearing appropriate PPE, contain and absorb the spill using a chemical absorbent from a spill kit. For a solid, gently sweep or vacuum up the material, avoiding dust generation, and place it into the designated solid waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these scientifically grounded and safety-first procedures, you ensure that the disposal of this compound is managed responsibly, protecting yourself, your colleagues, and the environment.
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Navigating the Safe Handling of 4-Methoxypyrimidine-5-carbaldehyde: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][2][3][4][5][6][7] |
| Primary Engineering Control | Work within a certified chemical fume hood. |
| Required Personal Protective Equipment (PPE) | Chemical splash goggles, butyl or neoprene gloves, and a lab coat.[8][9] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges and N95 pre-filters.[2][3][10][11][12] |
| Spill Management | Absorb with inert material and dispose of as hazardous waste. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5][13][14][15] |
Introduction: Understanding the Compound and its Risks
4-Methoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound increasingly utilized as a building block in pharmaceutical and agrochemical research.[16] Its unique chemical structure, featuring a pyrimidine ring, a methoxy group, and an aldehyde functional group, makes it a versatile intermediate. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.
Hazard Analysis: A Proactive Approach to Safety
The primary hazards associated with this compound are acute toxicity if ingested, irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3][4][5][6][7] The aldehyde functional group can be particularly reactive, and pyrimidine derivatives have been noted for their potential biological activity and toxicity.[13][17][18] Therefore, a comprehensive safety strategy must focus on minimizing all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following is a detailed, step-by-step guide to donning and doffing the required PPE.
Hand Protection: Choosing the Right Gloves
Standard disposable nitrile gloves may not offer sufficient protection against prolonged exposure to aromatic aldehydes. Butyl or neoprene gloves are recommended due to their superior resistance to this class of chemicals.[8][9][17][18]
-
Selection: Choose butyl or neoprene gloves of a suitable thickness to balance chemical resistance with dexterity.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: To prevent contamination, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off, also inside out. Dispose of used gloves in the designated hazardous waste container.
Eye and Face Protection: Shielding Against Splashes
Chemical splash goggles are mandatory to protect the eyes from accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers.
Body Protection: The Essential Lab Coat
A clean, buttoned lab coat made of a flame-resistant material like Nomex® is recommended to protect the skin and clothing from contamination.[19]
Respiratory Protection: Preventing Inhalation Exposure
Given that this compound can cause respiratory irritation and may be a fine powder, respiratory protection is crucial.[1][3][5]
-
When to Use: A properly fitted air-purifying respirator equipped with organic vapor cartridges and N95 or P100 particulate pre-filters should be used when handling the solid compound outside of a fume hood or when there is a potential for aerosol generation.[2][3][10][11][12]
-
Fit Testing: All personnel required to wear respirators must undergo annual fit testing to ensure a proper seal.
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Procedures
A proactive approach to safety extends beyond PPE to encompass all aspects of the experimental workflow.
Engineering Controls: The Role of the Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted within a properly functioning and certified chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure.
Procedural Best Practices
-
Preparation: Before beginning work, ensure that all necessary equipment and reagents are within the fume hood to minimize the need to enter and exit the containment area.
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a balance in a designated area with minimal traffic and immediately transfer the weighed compound to the fume hood.
-
Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer. Avoid open flames.
-
Housekeeping: Keep the work area within the fume hood clean and organized. Clean up any minor spills immediately.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper decontamination of equipment and disposal of waste are critical to ensuring a safe laboratory environment and protecting the environment.
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the fume hood or laboratory for cleaning, repair, or disposal.[4][19][20][21][22]
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Decontamination Workflow
Caption: A four-step process for the decontamination of laboratory equipment.
Waste Disposal
All waste materials containing this compound, including unused product, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[1][5][13][14][15]
Waste Segregation and Disposal Plan:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled waste container.
-
Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office. Do not pour any waste containing this compound down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a culture of safety that prioritizes risk assessment, preparedness, and meticulous execution of established protocols. By understanding the hazards, utilizing the appropriate protective measures, and adhering to safe operational and disposal practices, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
